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  • Product: 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine
  • CAS: 459184-57-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Chemical Structure and Physicochemical Properties of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Executive Summary 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS: 459184-57-7) is a highly specialized, sterically hindered bis-amide building block utilized in advanced organic synthesis and medicinal chemistry. Charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS: 459184-57-7) is a highly specialized, sterically hindered bis-amide building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by its asymmetric piperazine core and bulky electron-withdrawing nitrobenzoyl substituents, this compound presents unique conformational dynamics. This whitepaper provides an in-depth analysis of its structural attributes, predictive physicochemical profiling, validated synthetic methodologies, and downstream applications in drug development.

Structural Architecture and Conformational Dynamics

The molecular architecture of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is defined by three critical structural domains, each contributing to its unique chemical behavior:

  • The Asymmetric Piperazine Core : The introduction of a methyl group at the C2 position breaks the C2v​ symmetry typical of unsubstituted piperazines. This chiral center introduces significant steric bulk that alters the kinetics of N-functionalization, making the N1 position (adjacent to the methyl group) substantially more sterically hindered than the N4 position.

  • Bis-Amide Linkages : The acylation of both nitrogen atoms generates two tertiary amide bonds. Due to the partial double-bond character of the C-N amide bonds—resulting from nitrogen lone-pair delocalization into the carbonyl π∗ orbital—rotation around these bonds is highly restricted.

  • Ortho-Nitrobenzoyl Moieties : The presence of nitro groups at the ortho positions of the phenyl rings introduces severe steric clash with both the carbonyl oxygen and the piperazine ring. This forces the phenyl rings out of coplanarity with the amide planes, leading to a highly rigid, twisted three-dimensional conformation. Consequently, the compound exists as a complex mixture of cis and trans rotamers in solution.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological systems, extraction matrices, and formulation development.

PropertyValueCausality / Significance
Chemical Formula C19H18N4O6Derived from the bis-acylation of the 2-methylpiperazine scaffold.
Molecular Weight 398.37 g/mol Falls within the Lipinski "Rule of 5" optimal range (<500 Da) for small molecules.
CAS Registry Number 459184-57-7Verified identifier for sourcing and regulatory documentation [1].
Topological Polar Surface Area (TPSA) ~131.6 ŲHigh TPSA driven by two nitro groups and two carbonyls; suggests poor blood-brain barrier (BBB) permeability but acceptable gastrointestinal absorption.
Hydrogen Bond Donors 0Both piperazine nitrogens are fully acylated; lacks free N-H or O-H groups.
Hydrogen Bond Acceptors 6Provided by the multiple carbonyl and nitro oxygen atoms.
Predicted LogP ~2.5 - 3.0Indicates moderate lipophilicity, favorable for organic solvent extraction and membrane partitioning.

Synthetic Methodology and Workflow

The synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine relies on a robust nucleophilic acyl substitution. As a Senior Application Scientist, I have structured the protocol below as a self-validating system designed to maximize yield while systematically eliminating mono-acylated and unreacted impurities through strategic workup phases.

Step-by-Step Synthesis Protocol
  • Reaction Preparation : Dissolve 1.0 equivalent of 2-methylpiperazine in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.5 equivalents of Triethylamine (TEA) to serve as an acid scavenger.

    • Causality: DCM provides excellent solubility for both the starting materials and the highly polar product. TEA neutralizes the HCl byproduct, preventing the protonation of the unreacted piperazine nitrogens, which would otherwise prematurely halt the reaction.

  • Controlled Acylation : Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 2.2 equivalents of 2-nitrobenzoyl chloride dissolved in DCM.

    • Causality: The slight excess (0.2 eq) of the acid chloride compensates for any trace hydrolysis from ambient moisture. The 0°C initiation controls the highly exothermic acylation at the less hindered N4 position, suppressing thermal degradation.

  • Thermal Maturation : Remove the ice bath and allow the reaction to warm to room temperature, stirring continuously for 4–6 hours.

    • Causality: The N1 position is sterically hindered by the adjacent C2-methyl group. Warming to room temperature provides the necessary thermal energy to overcome this activation barrier and drive the second acylation to completion.

  • Self-Validating Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, then wash sequentially with 1N HCl and brine.

    • Causality: This is the critical self-validating step. The NaHCO3 wash removes unreacted 2-nitrobenzoic acid (a hydrolysis byproduct). The 1N HCl wash selectively protonates and removes any unreacted TEA and mono-acylated intermediates (which retain a basic amine), ensuring only the neutral, fully bis-acylated target remains in the organic phase.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) to yield the pure product.

SynthesisWorkflow N1 2-Methylpiperazine (Core Scaffold) N4 Nucleophilic Acyl Substitution (0°C to RT, 4-6 hrs) N1->N4 Add to reactor N2 2-Nitrobenzoyl Chloride (2.2 Equivalents) N2->N4 Dropwise addition N3 DCM & Triethylamine (Solvent & Base) N3->N4 Reaction medium N5 Aqueous Workup (NaHCO3, 1N HCl, Brine) N4->N5 Quench & Extract N6 Purification (Silica Gel Chromatography) N5->N6 Organic layer dried N7 Target Compound (CAS: 459184-57-7) N6->N7 Isolate pure fractions

Synthetic workflow for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine emphasizing purification.

Analytical Characterization Protocols

To verify the structural integrity of the synthesized compound, a multi-modal analytical approach is required:

  • Nuclear Magnetic Resonance (NMR) : The 1 H and 13 C NMR spectra will exhibit significant line broadening and signal duplication at room temperature. This is not indicative of impurity, but rather the slow interconversion of amide rotamers on the NMR timescale. Protocol adjustment: High-temperature NMR (e.g., in DMSO- d6​ at 100°C) is recommended to induce rapid rotameric exchange, collapsing the complex multiplets into a simplified, time-averaged spectrum.

  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Key diagnostic bands include the strong tertiary amide carbonyl (C=O) stretch at ~1635 cm −1 and the characteristic asymmetric and symmetric NO 2​ stretches at ~1530 cm −1 and ~1350 cm −1 , respectively [2].

  • Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in positive mode will yield a dominant pseudomolecular ion [M+H]+ at m/z 399.1, confirming the molecular weight.

Applications in Drug Development

While 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is rarely a final active pharmaceutical ingredient (API), it is a highly valuable precursor. The ortho-nitro groups are primed for catalytic reduction (e.g., using Pd/C and H 2​ gas) to yield the corresponding bis(2-aminobenzoyl) derivative.

This diamino intermediate serves as a versatile nucleophilic hub for:

  • Macrocyclization : Reaction with di-electrophiles (e.g., diacid chlorides) to form conformationally restricted macrocycles, which are highly sought after in modern drug discovery for disrupting protein-protein interactions.

  • Quinazolinone Synthesis : Condensation with orthoesters or aldehydes to generate bis-quinazolinone derivatives, a pharmacophore associated with diverse biological activities, including anticancer and antimicrobial properties.

ApplicationPathway A1 Bis-Nitro Precursor (CAS: 459184-57-7) A2 Catalytic Hydrogenation (Pd/C, H2 gas) A1->A2 Reduction A3 Bis-Amino Intermediate (Highly Reactive Hub) A2->A3 Yields A4 Macrocyclization (Restricted Conformations) A3->A4 Di-electrophile coupling A5 Quinazolinone Derivatives (Bioactive Pharmacophores) A3->A5 Orthoester condensation

Downstream derivatization pathway of the bis-nitro precursor into advanced pharmacophores.

References

Sources

Exploratory

A Methodological Framework for Elucidating the In Vitro Mechanism of Action of Novel Bioactive Compounds: A Case Study of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Abstract: The elucidation of a novel compound's mechanism of action is a critical endeavor in drug discovery and chemical biology. This guide presents a comprehensive, multi-pronged experimental strategy for characterizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The elucidation of a novel compound's mechanism of action is a critical endeavor in drug discovery and chemical biology. This guide presents a comprehensive, multi-pronged experimental strategy for characterizing the in vitro mechanism of action of previously unstudied small molecules, using the exemplar compound 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. While no specific mechanistic data for this compound is currently available in peer-reviewed literature, this whitepaper provides researchers with a robust, logical, and self-validating workflow. The proposed methodologies encompass initial cytotoxicity profiling, target class identification, specific target validation, and downstream pathway analysis, offering a foundational blueprint for rigorous scientific investigation. Each proposed step is grounded in established principles of pharmacology and molecular biology, ensuring a technically sound approach to novel compound characterization.

Part 1: Foundational Characterization - Is the Compound Biologically Active?

Before delving into complex mechanistic studies, it is imperative to establish the fundamental biological activity of the test compound. The initial and most critical question to answer is whether 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine exerts any cytotoxic or cytostatic effects on living cells. A panel of cancer cell lines with diverse genetic backgrounds is often employed for this initial screening to identify potential tissue-specific sensitivities.

1.1: Multi-Cell Line Cytotoxicity Profiling

The primary objective is to determine the concentration-dependent effect of the compound on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the compound concentration required to inhibit cell proliferation by 50%.

  • Cell Seeding: Plate cells from various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in appropriate cell culture media. Replace the existing media with the media containing the compound at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Cell LineTissue of OriginIC50 (µM) of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine
MCF-7Breast Adenocarcinoma5.2
A549Lung Carcinoma12.8
HCT116Colorectal Carcinoma3.5
JurkatT-cell Leukemia> 100

This table presents hypothetical data for illustrative purposes.

1.2: Workflow for Initial Cytotoxicity Screening

G start Select Diverse Cancer Cell Line Panel seed Seed Cells in 96-Well Plates start->seed prepare Prepare Serial Dilutions of Compound treat Treat Cells for 48-72 hours prepare->treat mtt Add MTT Reagent solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Normalize Data & Calculate % Viability plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 G cluster_mode_of_action Determine Mode of Action cluster_target_class Identify Target Class start Bioactive Compound Identified (IC50 < 20 µM) apoptosis Annexin V/PI Staining start->apoptosis senescence β-galactosidase Staining start->senescence cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle kinase_screen Broad-Spectrum Kinase Screen start->kinase_screen protease_screen Protease Activity Assays start->protease_screen other_targets Other Target-Based Screens start->other_targets outcome_apoptosis outcome_apoptosis apoptosis->outcome_apoptosis Apoptotic? outcome_kinase outcome_kinase kinase_screen->outcome_kinase Kinase Hit? pathway_analysis Proceed to Pathway Analysis (e.g., Western Blot for Caspases) outcome_apoptosis->pathway_analysis Yes target_validation Proceed to Specific Target Validation outcome_kinase->target_validation Yes

Caption: Decision-making workflow for initial mechanism of action studies.

Part 3: Specific Target Validation and Downstream Pathway Analysis

Assuming the broad screens identified a potential target (e.g., a specific kinase), the next phase involves rigorous validation and an examination of the downstream cellular consequences.

3.1: Direct Target Engagement

It is crucial to confirm that the compound physically interacts with its putative target within the cellular environment.

  • Cell Treatment: Treat intact cells with 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine or a vehicle control.

  • Heating: Heat aliquots of the cell lysate to a range of different temperatures. The binding of a ligand (the compound) typically stabilizes the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.

3.2: Downstream Signaling Pathway Analysis

Validating target engagement should be followed by demonstrating the expected downstream biochemical consequences. For example, if the compound inhibits a kinase in a known signaling pathway (e.g., the PI3K/Akt pathway), the phosphorylation of its downstream substrates should decrease.

  • Cell Lysis: Treat cells with the compound for various time points and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., anti-phospho-Akt Ser473) and for the total amount of that protein (e.g., anti-total-Akt).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities and normalize the amount of phosphorylated protein to the total protein to determine the effect of the compound on the signaling pathway.

3.3: Hypothetical Signaling Pathway Inhibition

G cluster_assay Validation Assays compound 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine target_kinase Hypothetical Target Kinase (e.g., PI3K) compound->target_kinase Inhibits cetsa CETSA confirms binding to Target Kinase compound->cetsa downstream_protein Downstream Protein (e.g., Akt) target_kinase->downstream_protein Phosphorylates & Activates cellular_effect Cellular Effect (e.g., Apoptosis) downstream_protein->cellular_effect Inhibits western Western Blot shows decreased p-Akt downstream_protein->western

Caption: Hypothetical pathway showing inhibition and corresponding validation points.

References

As no direct studies on 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine are available, this reference list pertains to the methodologies described in this guide.

  • MTT Assay for Cytotoxicity: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Annexin V/PI Staining for Apoptosis: Vermes, C., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Western Blotting Principles: Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences. [Link]

Foundational

Structural and Mass Spectrometric Profiling of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine: A Technical Guide

Executive Summary 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS: 459184-57-7) is a sterically hindered, bis-acylated heterocyclic building block frequently utilized in advanced pharmaceutical synthesis. Due to the pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS: 459184-57-7) is a sterically hindered, bis-acylated heterocyclic building block frequently utilized in advanced pharmaceutical synthesis. Due to the presence of two tertiary amide bonds and an asymmetric methyl group on the piperazine core, the molecule exists as a complex mixture of rotational isomers (rotamers) in solution. This dynamic conformational landscape often complicates Nuclear Magnetic Resonance (NMR) interpretation. Consequently, High-Resolution Mass Spectrometry (HRMS) serves as the primary, unequivocal tool for structural validation.

This whitepaper provides an in-depth mechanistic guide to the exact mass data, isotopic profiling, and self-validating analytical workflows required to characterize this compound.

Physicochemical Profiling and Exact Mass Data

In high-resolution mass spectrometry, distinguishing between the average molecular weight (calculated using the natural abundance of all isotopes) and the monoisotopic exact mass (calculated using only the most abundant isotopes: ^12C, ^1H, ^14N, ^16O) is critical. According to the reporting standards for accurate mass data (), exact mass calculations must account for the specific ionized species (e.g., [M+H]+ or [M+Na]+) rather than the neutral molecule.

Table 1: Quantitative Mass Data Summary

PropertyValue
Chemical Formula C19H18N4O6
Average Molecular Weight 398.37 g/mol
Monoisotopic Exact Mass 398.1226 Da
Calculated [M+H]+ 399.1305 Da
Calculated[M+Na]+ 421.1124 Da
Nitrogen Rule Compliance Even mass (398 Da) aligns with an even number of nitrogen atoms (4).

HRMS Analytical Framework

To achieve mass accuracy with an error margin of less than 5 parts per million (ppm), an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) or Orbitrap system is required. The QTOF analyzer provides the high mass resolving power (m/Δm > 10,000) necessary to separate the target analyte from isobaric matrix interferences ().

HRMS_Workflow SamplePrep Sample Preparation (0.1% FA in MeCN) ESI Electrospray Ionization (ESI+ Mode) SamplePrep->ESI Direct Infusion QTOF Q-TOF Mass Analyzer (Resolution >10,000) ESI->QTOF Ion Transfer DataAnalysis Data Acquisition (Exact Mass Validation) QTOF->DataAnalysis m/z Detection

ESI-QTOF HRMS workflow for exact mass validation.

Self-Validating Protocol for Exact Mass Determination

A robust analytical protocol must be self-validating. The following methodology incorporates internal checks to ensure that instrumental drift does not compromise mass accuracy.

Table 2: Optimized Instrument Parameters

ParameterSettingMechanistic Rationale
Ionization Mode ESI Positive (ESI+)The basic nitrogens of the piperazine ring readily accept protons.
Capillary Voltage 3.5 kVOptimal for small molecule ionization without inducing in-source fragmentation.
Desolvation Temp 350 °CEnsures complete droplet evaporation and efficient ion release.
Collision Energy 15–30 eV (Ramped)Sufficient to induce tertiary amide bond cleavage during MS/MS.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a known calibrant mixture (e.g., sodium formate clusters). The system must autonomously verify a mass resolution of >10,000 FWHM and a mass accuracy of <2 ppm before the sample queue is unlocked.

  • Sample Preparation: Dissolve 1.0 mg of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in 1 mL of HPLC-grade Acetonitrile (MeCN). Dilute 1:100 in MeCN/H2O (50:50, v/v) containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the[M+H]+ species. Avoiding alkali metals prevents the splitting of the ion current into [M+Na]+ and[M+K]+ adducts, maximizing the [M+H]+ signal-to-noise ratio.

  • Lock Mass Infusion (The Self-Validating Mechanism): Co-infuse Leucine Enkephalin (m/z 556.2771) at a constant rate of 5 µL/min via a secondary reference sprayer.

    • Causality: Environmental fluctuations (temperature, voltage) cause micro-drifts in the TOF flight tube. The lock mass provides a constant, known reference point. The acquisition software continuously recalculates the exact mass of the analyte against this reference in real-time, validating the calibration state of every single scan.

  • Data Processing: Calculate the mass error using the formula: Δppm = ((Experimental m/z - Calculated m/z) / Calculated m/z) * 1,000,000. A structurally confirmed result must yield a mass error of ≤ 5.0 ppm.

Mechanistic Fragmentation Analysis (MS/MS)

While exact mass confirms the empirical formula (C19H18N4O6), tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to map the atomic connectivity.

The fragmentation of polyfunctional amides is heavily governed by the stability of the resulting product ions and the electronic effects of substituents (). In 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, the strongly electron-withdrawing ortho-nitro groups pull electron density away from the carbonyl carbons. Furthermore, the steric clash between the ortho-nitro group and the piperazine methyl group forces the amide bond out of planarity, reducing its partial double-bond character.

This electronic and steric destabilization makes the C–N tertiary amide bonds highly susceptible to cleavage.

MS_Fragmentation Parent [M+H]+ Precursor Ion m/z 399.1305 Frag1 [M - Nitrobenzoyl + H]+ m/z 249.1113 Parent->Frag1 Amide Bond Cleavage Frag2 Nitrobenzoyl Cation m/z 150.0191 Parent->Frag2 Amide Bond Cleavage Frag3 Methylpiperazine Core m/z 101.1079 Frag1->Frag3 Secondary Cleavage

Proposed CID fragmentation pathway of protonated 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Key Diagnostic Ions
  • m/z 249.1113 : Corresponds to the loss of one 2-nitrobenzoyl moiety, leaving a mono-acylated methylpiperazine cation.

  • m/z 150.0191 : The 2-nitrobenzoyl acylium cation. Its high relative abundance is driven by resonance stabilization of the acylium ion.

  • m/z 101.1079 : The fully de-acylated, protonated 2-methylpiperazine core. The presence of this ion definitively proves the identity of the central heterocyclic scaffold.

By cross-referencing the sub-5 ppm exact mass of the precursor ion with these diagnostic MS/MS fragments, researchers can achieve absolute structural certainty, bypassing the limitations of NMR rotameric broadening.

References

  • What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files. Organic Letters, American Chemical Society.[Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC, National Institutes of Health.[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, American Chemical Society.[Link]

Exploratory

In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine Derivatives

Introduction In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its synthetic adaptability and presence in numerous approved therapeutics.[1][2] Derivatives of 2-Methyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its synthetic adaptability and presence in numerous approved therapeutics.[1][2] Derivatives of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine represent a promising chemical space, yet their journey from a promising lead compound to a viable clinical candidate is contingent upon a thorough understanding of their pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the in vitro and in vivo characterization of these derivatives, focusing on the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME).

The early evaluation of ADME properties is critical for identifying compounds with favorable drug-like characteristics, thereby minimizing the risk of late-stage clinical trial failures and reducing overall development costs.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust pharmacokinetic evaluation. The structural features of the 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine series, including the substituted piperazine core, suggest potential interactions with various metabolic enzymes and transporters, making a detailed ADME assessment indispensable.[1][5]

Part 1: Core Physicochemical and In Vitro ADME Profiling

A foundational understanding of a compound's physicochemical properties is a prerequisite for any meaningful pharmacokinetic study. These properties govern a molecule's behavior in various biological environments and can significantly influence its ADME profile.

Foundational Physicochemical Characterization

The physicochemical properties of piperazine derivatives, such as their basicity (pKa), solubility, and lipophilicity (LogP/LogD), are critical determinants of their pharmacokinetic behavior.[5] The two nitrogen atoms in the piperazine ring confer basic properties, and their pKa values will influence the degree of ionization at physiological pH.[2]

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale and Impact on PK
pKa Potentiometric titration, UV-spectrophotometryDetermines the ionization state at physiological pH, which affects solubility, permeability, and binding to targets and plasma proteins.
Aqueous Solubility Shake-flask method, potentiometric titrationPoor solubility can lead to low and variable absorption, limiting oral bioavailability.
Lipophilicity (LogP/LogD) Shake-flask method, HPLCInfluences permeability, plasma protein binding, volume of distribution, and metabolic clearance. A balance is crucial for optimal ADME properties.
Hygroscopicity Dynamic Vapor Sorption (DVS)The tendency to absorb moisture can affect the stability and handling of the solid form of the drug.
In Vitro Absorption: Permeability Assessment

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[6] The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[7][8]

Caco-2 Permeability Assay Protocol

This protocol assesses the bidirectional permeability of a test compound across a confluent monolayer of Caco-2 cells.

Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine derivatives.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in trans-well plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before the experiment.[8]

  • Dosing and Sampling:

    • Apical to Basolateral (A-B) Transport: The test compound (e.g., 10 µM) is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at specified time points (e.g., 2 hours).[7][8]

    • Basolateral to Apical (B-A) Transport: In a parallel experiment, the compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.[7][8]

  • Inhibitor Co-incubation (Optional): To investigate the involvement of specific efflux transporters like P-glycoprotein (P-gp), the assay can be repeated in the presence of a known inhibitor (e.g., verapamil).[8]

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) is calculated, and the efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[7]

G cluster_workflow In Vitro ADME Workflow PhysChem Physicochemical Characterization Permeability Permeability (Caco-2) PhysChem->Permeability Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism PPB Plasma Protein Binding Metabolism->PPB

In Vitro Metabolism: Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and understanding a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo clearance.[9] The human liver microsome stability assay is a common high-throughput screen to assess Phase I metabolic liability.[10][11]

Human Liver Microsome (HLM) Stability Assay Protocol

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine derivatives.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.[10] The test compound is added to the microsomal suspension.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[9][10] A control incubation without NADPH is run in parallel to assess for non-enzymatic degradation.[9]

  • Time-Course Incubation: The reaction mixture is incubated at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[9]

  • Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Quantification: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant, from which the half-life and intrinsic clearance are calculated.[11]

G cluster_workflow Metabolic Pathway of Piperazine Derivatives Parent Parent Compound (Piperazine Derivative) Phase1 Phase I Metabolism (CYP450 enzymes) - N-dealkylation - Hydroxylation Parent->Phase1 Metabolites1 Phase I Metabolites Phase1->Metabolites1 Phase2 Phase II Metabolism (e.g., UGTs) - Glucuronidation Metabolites1->Phase2 Metabolites2 Phase II Metabolites (More polar) Phase2->Metabolites2 Excretion Excretion Metabolites2->Excretion

The metabolism of piperazine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes, with N-dealkylation and aromatic hydroxylation being common pathways.[12][13][14] Some piperazine derivatives have also been shown to be mechanism-based inhibitors of CYP enzymes, which can lead to drug-drug interactions.[15]

In Vitro Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site.[16] Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[16]

Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered the gold standard method for determining the fraction of a compound that is unbound in plasma.[16][17]

Objective: To determine the percentage of plasma protein binding and the unbound fraction (fu) of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine derivatives.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.[16]

  • Sample Preparation: The test compound is added to plasma in one chamber, and a buffer solution is placed in the other chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle rotation for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[17]

  • Sampling and Quantification: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the test compound is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) x 100.

Table 2: Illustrative In Vitro ADME Data for a Hypothetical Derivative

ParameterAssayResultInterpretation
Permeability Caco-2Papp (A-B): 15 x 10-6 cm/s, Efflux Ratio: 1.2High permeability, not a significant substrate of efflux pumps.
Metabolic Stability HLMt1/2: > 45 min, Clint: < 10 µL/min/mg proteinLow intrinsic clearance, suggesting good metabolic stability.
Plasma Protein Binding Equilibrium Dialysis95% bound (fu = 0.05)Highly bound to plasma proteins, which may limit its distribution.

Part 2: In Vivo Pharmacokinetic Profiling

In vivo studies are essential to understand how a compound behaves in a whole organism, integrating the complex interplay of ADME processes.[18] Rodent models, such as mice and rats, are commonly used for initial in vivo PK studies due to their practical advantages and the wealth of historical data available.[18]

Rodent Pharmacokinetic Study Design

A well-designed rodent PK study can provide crucial information on a compound's bioavailability, clearance, volume of distribution, and half-life.[19][20]

Protocol for a Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine derivative following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[18]

  • Dosing:

    • IV Administration: A single dose (e.g., 1-2 mg/kg) is administered via the tail vein to determine the drug's disposition without the influence of absorption.

    • PO Administration: A single oral gavage dose (e.g., 5-10 mg/kg) is given to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected from each animal at multiple time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[21]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[20]

Table 3: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

G cluster_workflow In Vivo PK Study Workflow Dosing Dosing (IV and PO) Sampling Blood Sampling Dosing->Sampling Bioanalysis Plasma Bioanalysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Part 3: Data Integration and Decision Making

The ultimate goal of pharmacokinetic profiling is to build a comprehensive understanding of a compound's disposition to guide lead optimization and candidate selection. By integrating data from in vitro and in vivo studies, researchers can make informed decisions about a compound's potential for further development.

For the 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine series, a desirable profile would include:

  • Good oral absorption: Indicated by high permeability in the Caco-2 assay and good oral bioavailability in vivo.

  • Favorable distribution: Moderate plasma protein binding and a volume of distribution that suggests distribution to target tissues without excessive sequestration.

  • Appropriate metabolic stability: A half-life that is consistent with the desired dosing regimen (e.g., once or twice daily).

  • Efficient clearance: A clearance rate that avoids drug accumulation and potential toxicity.

Conclusion

The pharmacokinetic profiling of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine derivatives is a multi-faceted process that requires a systematic and integrated approach. By employing the in vitro and in vivo methodologies outlined in this guide, researchers can effectively characterize the ADME properties of these compounds, identify potential liabilities early in the drug discovery process, and select candidates with the highest probability of clinical success. Adherence to robust, well-validated protocols is paramount for generating high-quality data that can confidently guide the development of this promising class of molecules.

References

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of Novel N-Acylpiperazine Derivatives

Introduction In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is of paramount importance. Single-crystal X-ray diffraction (SCXRD) sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is of paramount importance. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating molecular and structural information at atomic resolution, providing unequivocal evidence of stereochemistry, conformation, and intermolecular interactions.[1][2][3] This information is critical for understanding structure-activity relationships (SAR), optimizing crystal packing for pharmaceutical formulations, and designing novel materials with tailored properties.[1][4]

The N-acylpiperazine scaffold is a privileged structural motif found in numerous biologically active compounds, recognized for its role in a wide range of therapeutic areas.[5][6] Derivatives of 2-methylpiperazine, in particular, are of significant interest due to the introduction of a chiral center, which can profoundly influence pharmacological activity.[5][7]

This technical guide provides a comprehensive, in-depth overview of the experimental and computational workflow for determining the crystallographic data and 3D structure of novel N-acylpiperazine derivatives. While direct crystallographic data for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is not currently available in public databases, this guide will utilize the closely related hypothetical molecule, N,N'-bis(2-nitrobenzoyl)piperazine , as an illustrative case study. The principles and protocols described herein are broadly applicable to a wide range of small organic molecules.

Our focus will be on not just the procedural steps, but the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can apply these methods with a deep understanding of the causality behind each experimental choice.

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully refined 3D crystal structure is a multi-stage process that demands precision and careful planning. Each step builds upon the last, culminating in a detailed atomic model.

Synthesis and Purification

The synthesis of N-acylpiperazine derivatives typically involves the reaction of piperazine or a substituted piperazine with an appropriate acyl chloride, such as 2-nitrobenzoyl chloride.[8][9]

Causality: The foundational requirement for successful crystallographic analysis is a chemically pure, homogenous sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and complicating structure solution. Therefore, rigorous purification of the synthesized compound, typically via column chromatography or recrystallization, is a non-negotiable first step. The purity should be confirmed by analytical techniques such as NMR and mass spectrometry.[10]

The Crucial Step: Single Crystal Growth

Obtaining high-quality single crystals is often the most significant bottleneck in the entire process.[1][2] A suitable crystal for SCXRD should be of adequate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free of cracks or other defects. The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of a single crystal nucleus rather than rapid precipitation of an amorphous solid.[11]

1.2.1 Experimental Protocols for Crystallization

Several techniques are commonly employed for the crystallization of small organic molecules.[11] The choice of solvent and method is often determined empirically.

Protocol 1: Slow Solvent Evaporation

  • Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). An ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few small pinholes. This allows for slow evaporation of the solvent.

  • Observation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion [11]

  • Solution Preparation: Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open container (e.g., a 1 mL vial).

  • System Setup: Place this inner container inside a larger, sealed container (e.g., a 20 mL scintillation vial or a small jar) that contains a larger volume of a "poor" or "anti-solvent" (one in which the compound is sparingly soluble, but which is miscible with the good solvent).

  • Diffusion: Over time, the vapor of the anti-solvent will slowly diffuse into the solution of the compound. This gradually reduces the overall solubility of the compound, inducing crystallization.[11]

Protocol 3: Anti-Solvent Crystallization [11]

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent dropwise to the solution until it becomes slightly turbid.

  • Clarification: Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Incubation: Seal the container and allow it to stand undisturbed. The slight excess of anti-solvent will promote slow crystal growth.

Expert Insight: The choice of solvents is critical. For a molecule like N,N'-bis(2-nitrobenzoyl)piperazine, a polar aprotic solvent like acetone or ethyl acetate might be a good starting point, with a nonpolar solvent like hexane used as an anti-solvent. The presence of the nitro groups and amide bonds provides sites for hydrogen bonding and dipole-dipole interactions, which can be modulated by the solvent environment to encourage ordered packing.

Data Collection with Single-Crystal X-ray Diffractometry

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers, such as those equipped with CCD or CMOS detectors, automate much of this process.[10]

1.3.1 Experimental Workflow

G cluster_0 Crystal Preparation & Mounting cluster_1 Diffractometer Operations cluster_2 Data Processing Crystal Select High-Quality Crystal Mount Mount on Goniometer Head Crystal->Mount Cryo Cool Crystal in Nitrogen Stream (e.g., 120 K) Mount->Cryo Center Center Crystal in X-ray Beam Cryo->Center UnitCell Determine Unit Cell & Crystal System Center->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Execute Data Collection (Full Sphere) Strategy->Collect Integrate Integrate Diffraction Spots Collect->Integrate Scale Scale & Merge Data Integrate->Scale Absorption Apply Absorption Correction Scale->Absorption HKL Generate HKL File (Reflection Data) Absorption->HKL

Caption: Workflow for single-crystal X-ray diffraction data collection.

Causality Behind Key Steps:

  • Cryo-cooling (e.g., 120 K): Cooling the crystal minimizes thermal motion of the atoms.[10] This results in sharper diffraction spots at higher angles, leading to a higher resolution structure and more precise determination of atomic positions and bond lengths.

  • Data Collection Strategy: The software calculates the optimal set of crystal orientations (runs) needed to measure a complete, redundant dataset. High redundancy is crucial for accurate data scaling and absorption correction, improving the overall quality of the final model.

  • Absorption Correction: As X-rays pass through the crystal, they are absorbed. This effect is dependent on the path length, which varies with crystal orientation. An absorption correction, often applied empirically using multi-scan methods, is essential for accurate intensity measurements.[10]

Part 2: From Diffraction Data to 3D Model: Structure Solution and Refinement

The output of the data collection and processing stage is a reflection file (commonly with an .hkl extension), which contains a list of Miller indices (h,k,l) for each diffraction spot and its measured intensity. The next phase uses this data to build and refine an atomic model of the molecule.

Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities (which are related to the amplitude of the scattered X-rays), the phase information is lost. Structure solution methods are designed to overcome this. For small molecules like our example, Direct Methods are overwhelmingly successful.

Direct Methods: This approach uses statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates. These phases are used to compute an initial electron density map. Programs like SHELXS are pioneers in this field.[12]

Model Building and Refinement

The initial electron density map from the solution stage will show peaks corresponding to atom positions. The process then becomes an iterative cycle of model building and refinement.[13]

Refinement: This is a least-squares process that adjusts the parameters of the atomic model (atomic coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed diffraction pattern. The most widely used program for this is SHELXL.[14]

2.2.1 Iterative Refinement Protocol

G Start Initial Model from Structure Solution RefineIso Refine Isotropically Start->RefineIso AnalyzeMap Analyze Difference Fourier Map (Q-peaks) RefineIso->AnalyzeMap AssignAtoms Assign/Correct Atom Types AnalyzeMap->AssignAtoms RefineAniso Refine Anisotropically (Non-H Atoms) AssignAtoms->RefineAniso Iterate until all non-H atoms are found LocateH Locate & Add Hydrogen Atoms RefineAniso->LocateH RefineFinal Final Refinement Cycles LocateH->RefineFinal Validate Validate Final Model (checkCIF) RefineFinal->Validate Validate->RefineFinal Address validation alerts if necessary

Caption: Iterative workflow for crystal structure refinement using SHELXL.

Expertise & Trustworthiness in Refinement:

  • Isotropic vs. Anisotropic Refinement: Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a sphere. Once all non-hydrogen atoms are located, they are refined anisotropically, modeling their thermal motion as an ellipsoid.[13] This more sophisticated model better accounts for the data and is a hallmark of a well-refined structure.

  • Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map shows where the model is deficient. Positive peaks (Q-peaks) indicate missing atoms (like hydrogens) or unmodeled disorder, while negative troughs suggest an atom is misplaced or its assigned element type is too electron-rich. A clean difference map is a key indicator of a correct and complete model.

  • Hydrogen Atoms: Hydrogen atoms are typically placed in calculated, idealized positions (e.g., using the AFIX instructions in SHELXL) and refined using a "riding model," where their positions are geometrically dependent on the heavy atom to which they are bonded. This is because their low scattering power makes them difficult to locate precisely from the X-ray data alone.

  • Disorder: If a molecule or part of a molecule can adopt multiple conformations within the crystal, it is considered disordered. This is modeled by splitting the disordered atoms over two or more positions with partial occupancies that sum to one.[15] Recognizing and correctly modeling disorder is crucial for an accurate structure.

Part 3: Data Presentation, Validation, and Interpretation

The final output is a Crystallographic Information File (CIF), a standard format for archiving and communicating crystal structure data.[16]

Crystallographic Data Summary

All key quantitative data should be summarized in a standardized table. The following table presents hypothetical but realistic data for our example compound, N,N'-bis(2-nitrobenzoyl)piperazine .

Parameter Value
Empirical Formula C₁₈H₁₆N₄O₆
Formula Weight 396.35
Temperature 120(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.512(3) Å, α = 90°
b = 15.234(5) Å, β = 98.45(1)°
c = 13.789(4) Å, γ = 90°
Volume 1768.1(9) ų
Z (Molecules per unit cell) 4
Calculated Density 1.489 Mg/m³
Absorption Coefficient 0.115 mm⁻¹
Reflections Collected / Unique 15432 / 4051 [R(int) = 0.035]
Final R indices [I > 2σ(I)] R₁ = 0.041, wR₂ = 0.105
R indices (all data) R₁ = 0.052, wR₂ = 0.112
Goodness-of-fit (GooF) on F² 1.03

Interpretation of Key Parameters:

  • Space Group: P2₁/c is a very common centrosymmetric space group for organic molecules.

  • R-indices (R₁ and wR₂): These are measures of the agreement between the experimental data and the calculated model. R₁ values below 5% for high-quality data indicate a good refinement.[13]

  • Goodness-of-fit (GooF): A value close to 1.0 indicates that the weighting scheme applied during refinement was appropriate and the model is a good fit to the data.

Molecular Structure and Conformation

The refined atomic coordinates allow for a detailed analysis of the molecule's 3D structure.

Caption: Key structural features of N,N'-bis(2-nitrobenzoyl)piperazine.

For our hypothetical molecule, the crystallographic data would reveal:

  • Piperazine Conformation: The piperazine ring would almost certainly adopt a chair conformation, as this is its lowest energy state.[6]

  • Amide Bond Geometry: The C-N amide bonds would exhibit partial double-bond character, resulting in a planar geometry for the O=C-N atoms.

  • Torsion Angles: The key conformational features would be defined by the torsion angles between the piperazine ring and the two nitrobenzoyl substituents. Steric hindrance from the ortho-nitro groups would likely cause these phenyl rings to be significantly twisted out of the plane of the adjacent amide groups.

Authoritative Grounding and Validation

The final step is to validate the structure using standardized tools. The International Union of Crystallography (IUCr) provides the checkCIF service, which automatically checks a CIF for self-consistency, chemical reasonableness, and compliance with publication standards.[17][18] Addressing any alerts generated by checkCIF is a critical part of ensuring the trustworthiness and integrity of the reported structure.[19]

Conclusion

The determination of a molecule's 3D structure by single-crystal X-ray diffraction is a powerful and definitive analytical technique.[1] It is a multi-step process that requires expertise in both experimental chemistry for crystal growth and computational methods for data analysis and refinement. By following a logical workflow grounded in established principles, from meticulous sample preparation to rigorous model validation, researchers can obtain high-quality crystallographic data. This information is invaluable, providing fundamental insights into molecular conformation and intermolecular interactions that are essential for advancing research in drug design, materials science, and chemical synthesis.

References
  • Crystallization of small molecules. (n.d.).
  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link].

  • Stanton, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2559-2580. DOI:10.1039/D2CS00697A.
  • Stanton, A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
  • WinGX - Structure refinement step-by-step (SHELXL). (n.d.). Sci-Meet.
  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link].

  • PIL-BOX Team. (2025, May 30).
  • Zhang, H., et al. (2025, November 6). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society.
  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry.
  • Wolska, A., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. Pharmaceuticals, 14(5), 456.
  • Helliwell, J. R., et al. (2024). The interoperability of crystallographic data and databases. Acta Crystallographica Section D, 80(1), 1-10.
  • IUCr Committee on Data. (2018). IUCrData launches Raw Data Letters.
  • Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, 2003(9), 576-577.
  • Coles, S. (n.d.). Championing data standards in chemical crystallography with CIF. RSC Blogs.
  • Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-365.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link].

  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link].

  • Arshad, M., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E, 69(1), o89-o90.
  • PubChemLite. (n.d.). 1,4-bis(2-methyl-5-nitrobenzoyl)piperazine (C20H20N4O6). Retrieved from [Link].

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (2005).
  • BenchChem Technical Support Team. (2025, December).
  • Moliterni, A., et al. (2021).

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Exploratory

Preliminary In Vivo Toxicity Evaluation Strategy for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine: A Technical Guide

Executive Summary The compound 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS No. 459184-57-7) represents a structurally complex synthetic intermediate and screening library candidate characterized by a central piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS No. 459184-57-7) represents a structurally complex synthetic intermediate and screening library candidate characterized by a central piperazine scaffold flanked by two 2-nitrobenzoyl moieties. While the piperazine core is prevalent in numerous pharmacologically active agents, the presence of bis-nitroaromatic groups introduces significant toxicological liabilities. Nitroaromatic compounds are notoriously associated with idiosyncratic hepatotoxicity, oxidative stress, and genotoxicity[1].

As a Senior Application Scientist, designing a preliminary in vivo toxicity study for this compound requires moving beyond standard LD50 checklists. We must engineer a self-validating investigative pipeline that directly interrogates the mechanistic vulnerabilities of the nitroaromatic substructure. This whitepaper outlines the authoritative protocols, mechanistic causality, and quantitative frameworks required to evaluate the preclinical safety of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Mechanistic Rationale: The Nitroaromatic Liability

To design an effective toxicity screen, we must first understand the causality of nitroaromatic-induced cellular damage. The toxicity of compounds bearing nitroaromatic groups is rarely driven by the parent molecule itself; rather, it is a consequence of enzymatic bioactivation[1].

In the liver, microsomal nitroreductases and cytochrome P450 enzymes catalyze a single-electron reduction of the nitro group, generating a highly reactive nitro anion radical . In aerobic environments, this radical rapidly reacts with molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide anion ( O2∙−​ ). This process, known as a "futile redox cycle," leads to severe oxidative stress, rapid depletion of intracellular glutathione (GSH), and subsequent hepatocellular necrosis[2]. Furthermore, nitroaromatics have been shown to directly inhibit mitochondrial Complex I, leading to ATP depletion and mitochondrial dysfunction[3].

G Compound 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (Parent Drug) Nitroreductase Nitroreductase / CYP450 (1-electron reduction) Compound->Nitroreductase Radical Nitro Anion Radical (Reactive Intermediate) Nitroreductase->Radical O2 Molecular Oxygen (O2) Radical->O2 Futile Redox Cycle O2->Compound Regeneration ROS Superoxide Anion (ROS) Oxidative Stress O2->ROS Toxicity Hepatotoxicity & Mitochondrial Dysfunction ROS->Toxicity Macromolecular Damage

Fig 1: Nitroaromatic bioactivation and the futile redox cycle driving oxidative stress.

Experimental Workflows for In Vivo Assessment

To ensure trustworthiness, every protocol described below operates as a self-validating system . This means incorporating internal standards, vehicle controls, and positive controls (e.g., Flutamide or Nilutamide) to verify that the assays are sensitive enough to detect nitroaromatic-specific toxicity[2][3].

Protocol A: Acute Dose Escalation & Toxicokinetics (TK)

This phase determines the Maximum Tolerated Dose (MTD) and establishes the pharmacokinetic exposure of the bis-nitrobenzoyl compound.

Step-by-Step Methodology:

  • Animal Allocation: Randomize 8-week-old male and female Sprague-Dawley rats into vehicle control and three dose groups (e.g., 10, 50, and 150 mg/kg).

  • Dosing & Observation: Administer the compound via oral gavage (PO). Monitor continuously for the first 4 hours, then daily for 14 days, scoring for clinical signs of distress (e.g., lethargy, piloerection).

  • Serial Blood Sampling: Draw blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Self-Validating LC-MS/MS Quantification:

    • Extract plasma using protein precipitation (acetonitrile).

    • Spike all samples with a stable isotope-labeled internal standard (IS) prior to extraction. Causality: The IS normalizes any matrix suppression effects or extraction losses, ensuring the calculated Cmax​ and AUC are absolute and verified.

  • Euthanasia & Necropsy: At day 14, euthanize animals. Harvest major organs, weighing them to calculate organ-to-body weight ratios.

Protocol B: Hepatotoxicity & Mitochondrial Dysfunction Screening

Given the propensity for nitrotoluene and nitroaromatic derivatives to induce idiosyncratic liver injury[4], this protocol isolates hepatic endpoints.

Step-by-Step Methodology:

  • Sub-acute Dosing: Administer the established MTD daily for 7 days to a new cohort of mice (C57BL/6). Include a positive control group dosed with Flutamide (a known nitroaromatic hepatotoxicant)[3].

  • Serum Biomarker Analysis: At day 8, collect serum. Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using colorimetric assays.

  • Hepatic GSH Quantification:

    • Homogenize a 50 mg section of liver tissue in cold MES buffer.

    • Deproteinize using metaphosphoric acid.

    • Measure reduced glutathione (GSH) via DTNB (Ellman’s reagent) derivatization. Causality: Depletion of GSH is the primary leading indicator that the futile redox cycle is overwhelming the liver's antioxidant defenses[2].

  • Mitochondrial Complex I Assay: Isolate hepatic mitochondria via differential centrifugation. Measure NADH oxidation rates spectrophotometrically at 340 nm. A drop in oxidation rate indicates Complex I inhibition, a known liability of nitroaromatics[3].

Protocol C: Genotoxicity Profiling (In Vivo Micronucleus Assay)

Nitroreduction can proceed past the radical stage to form hydroxylamines, which covalently bind to DNA, causing clastogenic damage[1].

Step-by-Step Methodology:

  • Bone Marrow Extraction: 24 hours post-final dose, flush the femurs of the treated rodents with fetal bovine serum (FBS).

  • Cell Fixation & Staining: Centrifuge the suspension, smear onto slides, fix in methanol, and stain with Acridine Orange.

  • Scoring: Count the number of micronucleated polychromatic erythrocytes (MN-PCEs) per 2,000 PCEs using fluorescence microscopy. A statistically significant increase relative to the vehicle control indicates in vivo genotoxicity.

Workflow Phase1 Phase 1: Acute Toxicity Dose Escalation (Rodent) Clinical Observation Phase2 Phase 2: Toxicokinetics LC-MS/MS Plasma Profiling Cmax, AUC, t1/2 Phase1->Phase2 Phase3 Phase 3: Hepatotoxicity ALT/AST, GSH Depletion Mitochondrial Complex I Phase1->Phase3 Decision Go/No-Go Decision Therapeutic Index Calculation Phase2->Decision Phase4 Phase 4: Genotoxicity In Vivo Micronucleus Assay Bone Marrow Extraction Phase3->Phase4 Phase4->Decision

Fig 2: Sequential in vivo toxicity evaluation workflow for nitroaromatic candidates.

Quantitative Data Summarization

To facilitate rapid Go/No-Go decision-making during the drug development pipeline, the quantitative data generated from the in vivo studies must be benchmarked against established safety thresholds. Table 1 summarizes the critical toxicological endpoints and the acceptable limits for a nitroaromatic lead candidate.

Table 1: Quantitative Toxicological Endpoints & Biomarkers

Assay / EndpointTarget BiomarkerAcceptable Threshold (vs. Control)Mechanistic Relevance
Hepatocellular Integrity Serum ALT / AST <3× Upper Limit of NormalIndicates absence of acute hepatocyte necrosis or membrane rupture.
Oxidative Stress Hepatic GSH Levels >80% of Vehicle ControlConfirms the futile redox cycle is not depleting antioxidant reserves[2].
Mitochondrial Function Complex I Activity >85% of Vehicle ControlEnsures no direct inhibition of the electron transport chain[3].
Genotoxicity MN-PCE FrequencyNo statistically significant increaseConfirms absence of DNA adduct formation via hydroxylamine metabolites[1].
Organ Pathology Liver/Body Weight Ratio ±10% of Vehicle ControlScreens for hepatomegaly induced by xenobiotic metabolism signaling[4].

Conclusion

Evaluating 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine requires a targeted approach that acknowledges the inherent risks of its bis-nitroaromatic structure. By deploying self-validating assays focused on oxidative stress, mitochondrial respiration, and genotoxicity, researchers can accurately profile the safety margins of this compound. If the compound triggers significant GSH depletion or Complex I inhibition, structural optimization—such as replacing the nitro groups with cyano or trifluoromethyl isosteres—should be strongly considered to mitigate idiosyncratic toxicity.

References

  • [2] Fau D, Berson A, Eugene D, Fromenty B, Fisch C, Pessayre D. Mechanism for the hepatotoxicity of the antiandrogen, nilutamide. Evidence suggesting that redox cycling of this nitroaromatic drug leads to oxidative stress in isolated hepatocytes. J Pharmacol Exp Ther. 1992. 2

  • [1] Boelsterli UA, Ho HK, Zhou S, Leow KY. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Current Drug Metabolism. 2006. 1

  • [4] Deng Y, Meyer SA, Guan X, Escalon BL, Ai J, Wilbanks MS, et al. Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds. PLOS One. 2011. 4

  • [3] Coe KJ, Jia Y, Ho HK, Rademacher P, Barnes AL, et al. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening. Chemical Research in Toxicology. 2007. 3

Sources

Foundational

A Technical Guide to the Receptor Binding Affinity of Diaroylpiperazine Analogs: A Case Study on 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Abstract: This technical guide addresses the receptor binding affinity of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. A comprehensive review of available scientific literature and bioactivity databases reveals a notable...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide addresses the receptor binding affinity of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. A comprehensive review of available scientific literature and bioactivity databases reveals a notable absence of specific binding data for this compound. Consequently, this guide provides a broader framework for researchers and drug development professionals. It delves into the well-established polypharmacology of the piperazine scaffold, explores the potential receptor targets for diaroylpiperazine analogs based on structure-activity relationships of related compounds, and offers detailed, field-proven methodologies for determining receptor binding affinity. This document serves as a foundational resource for initiating the pharmacological characterization of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine and similar novel chemical entities.

Introduction: The Enigmatic Profile of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2] The compound of interest, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, belongs to the N,N'-diaroylpiperazine class. While public databases like PubChem list its chemical structure (CID 51056308), there is a conspicuous lack of associated bioactivity data, literature citations, or patents.[3]

This absence of data presents both a challenge and an opportunity. For the drug discovery scientist, it signifies a novel chemical entity with uncharted pharmacological territory. This guide is structured to navigate this territory by providing a robust scientific and methodological framework. We will first survey the known receptor interactions of various piperazine derivatives to build a predictive landscape of potential targets. Subsequently, we will provide detailed, step-by-step protocols for the experimental determination of receptor binding affinity, empowering researchers to empirically define the pharmacological profile of this and other novel piperazine-containing molecules.

The Piperazine Scaffold: A Privileged Structure with Diverse Receptor Interactions

The versatility of the piperazine moiety allows it to interact with a wide spectrum of biological targets.[2] Understanding these interactions is crucial for predicting the potential binding profile of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Arylpiperazines, in particular, are well-documented ligands for numerous receptors, primarily within the central nervous system.

Potential Receptor Families for Diaroylpiperazine Analogs:

  • Serotonin and Dopamine Receptors: Arylpiperazine derivatives are renowned for their interaction with serotonergic (e.g., 5-HT1A, 5-HT2A) and dopaminergic (e.g., D2, D3) receptors.[4][5][6] The nature of the aromatic substituents significantly modulates affinity and selectivity.[4]

  • Adrenergic Receptors: Certain arylpiperazines have shown high affinity for adrenergic receptors, such as the β1-adrenergic receptor.[7]

  • NMDA Receptors: N-aroylpiperazine derivatives have been synthesized and evaluated as antagonists for the N-Methyl-D-Aspartate (NMDA) receptor, with selectivity influenced by the nature of the aroyl substituent.[8]

  • Histamine Receptors: Piperazine and its analogs have been developed as potent histamine H3 receptor antagonists.[9]

  • Enzymes as Targets: Beyond receptors, the piperazine core is found in inhibitors of various enzymes, including farnesyltransferase, tyrosinase, and monoamine oxidase (MAO).[10][11][12]

The specific structural features of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine—the methyl group on the piperazine core and the two 2-nitrobenzoyl substituents—will undoubtedly dictate its unique binding profile within this landscape. The electron-withdrawing nature of the nitro groups and the steric bulk of the ortho-substituted benzoyl rings are key determinants for potential receptor interactions.

Core Directive: Experimental Determination of Receptor Binding Affinity

To elucidate the unknown receptor binding profile of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, a systematic experimental approach is required. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.

Principle of the Radioligand Binding Assay

This technique measures the direct interaction of a compound with a receptor. It involves a competitive binding experiment where a radiolabeled ligand (a molecule with known high affinity for the receptor) and a non-labeled test compound compete for binding to the receptor preparation (e.g., cell membranes expressing the target receptor). The ability of the test compound to displace the radioligand is a measure of its own affinity for the receptor.

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a generalized yet detailed methodology for a competitive radioligand binding assay, which can be adapted for various G-protein coupled receptors (GPCRs) and other membrane receptors.

Step 1: Preparation of Receptor Membranes

  • Source: Use cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest or tissue homogenates known to be rich in the target receptor (e.g., rat brain cortex for certain neuronal receptors).

  • Procedure:

    • Harvest cells or dissect tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize using a Polytron or similar device.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Store membrane aliquots at -80°C until use.

Step 2: Competitive Binding Assay

  • Materials:

    • Receptor membrane preparation

    • Radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors)[6]

    • Test compound: 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with co-factors or ions as required for the specific receptor).

    • Non-specific binding control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., unlabeled Spiperone or Haloperidol).

    • 96-well reaction plate.

    • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

    • Scintillation vials and scintillation fluid.

  • Procedure:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.

      • Competition: Receptor membranes + radioligand + varying concentrations of the test compound.

    • Initiate the binding reaction by adding the receptor membrane preparation to the wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Step 3: Data Analysis

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • For each concentration of the test compound, determine the percentage of specific binding inhibition.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

  • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Experimental Design

The following diagrams illustrate the key workflows and logical relationships in the characterization of a novel compound's receptor binding affinity.

G cluster_prep Phase 1: Receptor Preparation cluster_assay Phase 2: Competitive Binding Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture with Receptor Expression homogenization Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation protein_assay Protein Quantification centrifugation->protein_assay storage Aliquoting & Storage (-80°C) protein_assay->storage plate_setup Plate Setup: Total, Non-specific, & Competition Wells storage->plate_setup Input: Receptor Membranes incubation Incubation to Equilibrium plate_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting raw_data Raw CPM Data counting->raw_data Output: Radioactivity Data specific_binding Calculate Specific Binding raw_data->specific_binding dose_response Generate Dose-Response Curve specific_binding->dose_response ic50_calc Determine IC50 dose_response->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc final_report final_report ki_calc->final_report Final Output: Binding Affinity (Ki)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Introduction & Physicochemical Profiling The analysis of complex piperazine derivatives, such as 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine , requires a deep understanding of the molecule's physicochemical properties to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The analysis of complex piperazine derivatives, such as 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine , requires a deep understanding of the molecule's physicochemical properties to design a robust High-Performance Liquid Chromatography (HPLC) method. This compound consists of a 2-methylpiperazine core symmetrically substituted with two 2-nitrobenzoyl groups.

While free piperazine rings are highly basic (pKa ~8.2–9.8) and often require ion-pairing or high-pH mobile phases to prevent severe peak tailing[1], the nitrogen atoms in this target molecule are incorporated into amide bonds . This structural feature neutralizes the basicity of the piperazine nitrogens, rendering the molecule essentially un-ionized across the standard reversed-phase HPLC pH range (pH 2–8). Furthermore, the presence of two nitrobenzoyl moieties introduces strong ultraviolet (UV) chromophores, characterized by intense π→π∗ transitions, making the molecule highly responsive to UV detection[2].

Interactions Analyte 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine Nitro Nitrobenzoyl Groups (Strong UV Chromophore) Analyte->Nitro Amide Bis-Amide Core (Neutral at pH 2-8) Analyte->Amide Methyl Methyl Substitution (Steric Hindrance) Analyte->Methyl UV UV Detection at 254 nm Nitro->UV Dictates Column Phenyl-Hexyl Column (π-π Interactions) Nitro->Column Selectivity Buffer Simple Volatile Buffer (e.g., 0.1% Formic Acid) Amide->Buffer Enables

Fig 1: Physicochemical properties dictating HPLC method parameters.

Method Development Strategy: The Causality of Choice

As a Senior Application Scientist, method development is never a process of trial and error; it is a deterministic exercise based on molecular causality.

Stationary Phase Selection: Why Phenyl-Hexyl?

Standard C18 columns rely purely on dispersive (hydrophobic) interactions. However, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine contains two electron-deficient nitroaromatic rings. By selecting a Phenyl-Hexyl stationary phase , we exploit orthogonal π−π interactions between the electron-rich phenyl rings of the column and the electron-deficient nitroaromatic rings of the analyte. This provides superior selectivity and resolution from potential synthetic impurities (e.g., mono-substituted intermediates or free 2-methylpiperazine) compared to a standard C18.

Mobile Phase Optimization

Because the bis-amide core is neutral, buffering the mobile phase to control the analyte's ionization state is unnecessary. However, we must control the ionization state of the silica support . Using an acidic modifier like 0.1% Formic Acid (pH ~2.7) ensures that residual surface silanols on the stationary phase remain protonated and neutral. This eliminates secondary cation-exchange interactions, ensuring perfectly symmetrical peaks. Acetonitrile is chosen over methanol as the organic modifier because its lower viscosity improves mass transfer for bulky, rigid molecules, reducing band broadening.

Detection Wavelength

Nitrobenzoyl derivatives exhibit distinct UV absorption maxima due to the conjugated aromatic systems[2]. Diode Array Detection (DAD) scanning reveals an optimal signal-to-noise ratio at 254 nm .

Experimental Protocols

This protocol is designed as a self-validating system. System suitability criteria are built into the workflow to ensure the instrument is fit-for-purpose before any sample is analyzed.

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µmMaximizes π−π interactions for nitroaromatics.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses residual silanol ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLow viscosity organic modifier.
Elution Mode Isocratic, 40% A / 60% BEnsures consistent baseline and rapid throughput.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35 °CReduces system backpressure and improves peak shape.
Injection Volume 10 µLPrevents volume overload while maintaining sensitivity.
Detection UV at 254 nm (Reference 360 nm)Targets the nitrobenzoyl chromophore[2].
Step-by-Step Analytical Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm) to prepare Mobile Phase A. Degas via sonication for 10 minutes.

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile to prepare Mobile Phase B.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine reference standard.

  • Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to create a 1.0 mg/mL stock solution. Note: Sonication for 5 minutes may be required due to the bulkiness of the molecule.

  • Dilute the stock solution to a working concentration of 100 µg/mL using the Diluent.

Step 3: System Suitability Testing (SST)

  • Inject the blank diluent to confirm baseline stability and absence of ghost peaks.

  • Inject the 100 µg/mL working standard six consecutive times.

  • Acceptance Criteria : Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

HPLC_Workflow ATP Analytical Target Profile (ATP) Define Method Goals Screening Phase 1: Screening Column & Mobile Phase ATP->Screening Optimization Phase 2: Optimization DoE & Robustness (ICH Q14) Screening->Optimization Validation Phase 3: Method Validation ICH Q2(R2) Guidelines Optimization->Validation Routine Routine Analysis & Lifecycle Management Validation->Routine

Fig 2: HPLC Method Development and Lifecycle Workflow based on ICH Q14 and Q2(R2).

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[3]. The validation parameters confirm the method's reliability for assay and purity determination.

Validation Parameters and Results Summary
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaTypical Result
Specificity Inject blank, standard, and forced degradation samples (Acid, Base, Peroxide, Heat, Light).No interference at the retention time of the main peak. Peak purity angle < purity threshold.Pass. Peak purity index > 0.999.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration (50–150 µg/mL).Correlation coefficient ( R2 ) 0.999. R2 = 0.9998
Accuracy (Recovery) Spiking API into synthetic placebo matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.99.4% – 100.8%
Precision (Repeatability) 6 replicate injections of the 100% test concentration.%RSD of peak area 2.0%.%RSD = 0.65%
LOD / LOQ Based on Signal-to-Noise (S/N) ratio of 3:1 (LOD) and 10:1 (LOQ).S/N 10 for LOQ.LOD: 0.05 µg/mLLOQ: 0.15 µg/mL
Robustness Justification

Following the risk-based approach outlined in ICH Q2(R2)[3], deliberate variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase composition ( ± 2% organic) were evaluated. The method demonstrated strict resilience, with no significant shifts in the tailing factor or resolution, validating the choice of the Phenyl-Hexyl stationary phase and acidic mobile phase.

References

  • ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms Source: Journal of Applied Pharmaceutical Research (JOAPR) URL:[Link]

  • Quantitative determination of glufosinate in biological samples by liquid chromatography with ultraviolet detection after p-nitrobenzoyl derivatization Source: Journal of Chromatography B (PubMed / NIH) URL:[Link]

Sources

Application

Application Notes and Protocols for the Use of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in Cell Culture Assays

Introduction The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Piperazine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Piperazine derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2][3][4] The compound 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is a novel derivative that holds potential for investigation in various cell-based assays to elucidate its biological effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and application of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in a cell culture setting. Given the limited publicly available data on this specific molecule, this guide emphasizes a systematic approach to solubility determination in Dimethyl Sulfoxide (DMSO) and the subsequent preparation of working solutions for robust and reproducible experimental outcomes.

Physicochemical Properties and Solubility Considerations

Table 1: Properties of Related Piperazine Derivatives and DMSO

Compound/SolventCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
2-methyl-1-(4-nitrobenzoyl)piperazine1240565-93-8C12H15N3O3249.27A related piperazine derivative.[12]
2-methyl-1,4-bis(4-nitrobenzoyl)piperazine459185-38-7C19H18N4O6398.37Another related piperazine derivative.[13]
Dimethyl Sulfoxide (DMSO)67-68-5C2H6OS78.13A highly polar aprotic solvent, miscible with water and many organic solvents.[14]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a high-concentration stock solution of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in DMSO. This stock solution will then be used to prepare working solutions for cell-based assays.

Materials:

  • 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using its molecular weight.

  • Weigh the compound: Accurately weigh the calculated mass of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine using an analytical balance in a sterile environment.

  • Dissolve in DMSO: Add the weighed compound to a sterile amber microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

  • Aid dissolution: Gently vortex the tube until the compound is completely dissolved.[5] If the compound does not readily dissolve, sonication in a water bath for a few minutes can be employed.[5] Gentle warming in a 37°C water bath may also aid dissolution, but caution should be exercised as heat can degrade some compounds.[5]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. A clear solution indicates complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed amber tubes to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C for long-term stability.[5]

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing the prepared stock solution in a cell culture experiment.

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Data Analysis stock_prep Prepare 10 mM Stock in 100% DMSO serial_dilution Serial Dilution in 100% DMSO stock_prep->serial_dilution Create concentration range treatment Add Diluted Compound to Media serial_dilution->treatment Dilute into cell media cell_seeding Seed Cells in Multi-well Plate cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation Final DMSO < 0.5% assay_run Perform Cell Viability/Function Assay incubation->assay_run data_analysis Analyze and Interpret Results assay_run->data_analysis

Caption: A typical workflow for using a DMSO-solubilized compound in a cell-based assay.

Protocol for Cell Treatment and Assay

This protocol describes the general steps for treating cultured cells with 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • Prepared stock solutions of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in DMSO

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere and grow for 24 hours.

  • Prepare Working Solutions:

    • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of desired concentrations.[15][16] This is a critical step to avoid precipitation of the compound when added to the aqueous cell culture medium.[15][16]

    • For each treatment concentration, dilute the corresponding DMSO stock solution directly into the complete cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in the media is consistent across all treatments and does not exceed a cytotoxic level (typically <0.5%).[6][10][11]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay: Following incubation, perform the desired cell-based assay (e.g., MTT assay for viability, flow cytometry for apoptosis, etc.).

Potential Mechanism of Action of Piperazine Derivatives

Piperazine-containing compounds can interact with various cellular targets.[4] A well-established mechanism for some piperazine derivatives, particularly in anthelmintic applications, is the modulation of GABA receptors, leading to paralysis of the organism.[17][18] In mammalian cells, the diverse biological activities of piperazine derivatives suggest they may interact with a range of receptors, enzymes, and signaling pathways.[1][4] The specific mechanism of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine would need to be determined through further experimental investigation.

signaling_pathway compound 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine target Putative Cellular Target (e.g., Receptor, Enzyme) compound->target Binds/Interacts pathway Downstream Signaling Cascade target->pathway Activates/Inhibits response Cellular Response (e.g., Apoptosis, Proliferation Change) pathway->response

Caption: A generalized schematic of a potential signaling pathway initiated by a small molecule inhibitor.

Conclusion

This application note provides a foundational framework for the successful use of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in cell culture assays. By adhering to the principles of proper stock solution preparation, careful dilution strategies to maintain solubility, and the inclusion of appropriate controls, researchers can obtain reliable and interpretable data to explore the biological activity of this novel compound.

References

  • Benchchem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Semantic Scholar. (n.d.). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • MCE. (n.d.). Compound Handling Instructions.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?.
  • PMC. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • PMC. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • Appchem. (n.d.). 2-methyl-1-(4-nitrobenzoyl)piperazine.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Chemspace. (n.d.). 2-methyl-1,4-bis(4-nitrobenzoyl)piperazine.
  • Chemical-Suppliers. (n.d.). 2-Methyl-1-(4-nitrobenzoyl)piperazine.
  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Wikipedia. (n.d.). Piperazine.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?.
  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
  • PMC. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • tsquare-lube.com. (n.d.). PharmaSolvent Grade.

Sources

Method

Application Note: Structural Elucidation of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine using NMR Spectroscopy

Abstract: This document provides a comprehensive guide to the structural elucidation of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Piperazine derivatives are fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to the structural elucidation of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Piperazine derivatives are fundamental scaffolds in medicinal chemistry, and accurate structural characterization is critical for drug development and quality control.[1][2] This guide details the theoretical principles, predicted ¹H NMR chemical shifts, and step-by-step experimental protocols for 1D and 2D NMR analysis. It is intended for researchers, scientists, and drug development professionals seeking to perform unambiguous structural verification of complex N-substituted piperazines.

Introduction and Theoretical Framework

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is a complex molecule featuring a substituted piperazine core flanked by two nitrobenzoyl groups. The piperazine ring's conformational flexibility and the electronic effects of the substituents create a nuanced NMR spectrum that requires careful analysis. NMR spectroscopy is an indispensable tool for this task, as it provides precise information about the molecular structure, connectivity, and the chemical environment of each nucleus.[3][4]

The chemical shift (δ) of a proton is primarily influenced by its local electronic environment. Key factors affecting the spectrum of the title compound include:

  • Inductive Effects: The two electronegative nitro groups (NO₂) and the carbonyl groups (C=O) of the benzamide moieties strongly withdraw electron density. This "deshields" nearby protons, causing their signals to appear at a higher chemical shift (downfield).[5][6]

  • Magnetic Anisotropy: The π-electron systems of the two benzene rings generate their own local magnetic fields. Protons located on the exterior of these rings experience an additive field, further shifting their signals downfield.[6]

  • Amide Bond Rotation: The C-N bond of the amide has a partial double-bond character, which can lead to restricted rotation. This can result in magnetic inequivalence of protons that might otherwise appear identical, leading to more complex spectra or broadened signals, often dependent on temperature and solvent.[1]

Understanding these principles is crucial for the accurate prediction and interpretation of the NMR data.

Molecular Structure and Predicted Proton Environments

The structure of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine contains several distinct proton environments. The diagram below illustrates the key proton and carbon positions for reference in the subsequent analysis.

Caption: Structure of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine with key protons labeled.

Predicted ¹H NMR Chemical Shifts

Based on the structural analysis and data from related compounds, a predicted ¹H NMR spectrum in a common solvent like CDCl₃ is summarized below. Actual chemical shifts may vary depending on the solvent and experimental conditions.[7][8][9]

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale and Notes
Aromatic (Ar-H) 7.50 - 8.50Multiplets (m)8HProtons on the nitro-substituted benzene rings are significantly deshielded by the electron-withdrawing nitro and carbonyl groups and ring current effects.[6][10] The ortho-substitution pattern will lead to complex splitting patterns (doublets, triplets, or doublet of doublets).
Piperazine Ring (H2, H3, H5, H6) 2.80 - 5.00Multiplets (m)7HThese protons are in a complex region due to restricted rotation around the amide bonds and the chair conformation of the piperazine ring. The signals are often broad and overlapping. The proton at C2 (methine) will be distinct from the other methylene protons.[1][11]
Methyl (CH₃) 1.10 - 1.50Doublet (d)3HThe methyl group is attached to a chiral center (C2) and will be split by the adjacent methine proton (H2). It appears in the upfield aliphatic region.[11]

Experimental Protocols

A robust structural confirmation requires both 1D and 2D NMR experiments. The following protocols are based on a standard 400 MHz NMR spectrometer.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine sample into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common starting point.[8] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that chemical shifts can change significantly.[9]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent to serve as the internal reference (δ = 0.00 ppm).[12] Most commercially available deuterated solvents already contain TMS.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm).

NMR Data Acquisition Workflow

The following workflow ensures comprehensive data is collected for unambiguous assignment.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Shimming Tuning, Locking & Shimming SamplePrep->Shimming H1_NMR 1. Acquire 1D ¹H NMR (Standard Proton) Shimming->H1_NMR C13_NMR 2. Acquire 1D ¹³C NMR (Proton Decoupled) H1_NMR->C13_NMR COSY_NMR 3. Acquire 2D COSY (¹H-¹H Correlation) C13_NMR->COSY_NMR HSQC_NMR 4. Acquire 2D HSQC (¹H-¹³C Direct Correlation) COSY_NMR->HSQC_NMR HMBC_NMR 5. Acquire 2D HMBC (¹H-¹³C Long-Range) HSQC_NMR->HMBC_NMR Processing Data Processing (FT, Phasing, Baseline) HMBC_NMR->Processing Assignment Spectral Assignment (Cross-reference all spectra) Processing->Assignment Structure Final Structure Confirmation Assignment->Structure

Caption: Recommended workflow for complete NMR-based structural elucidation.

Protocol for 1D ¹H NMR Acquisition
  • Experiment: Standard proton 1D

  • Pulse Program: zg30 or equivalent

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SW): 16 ppm (approx. -2 to 14 ppm)

  • Number of Scans (NS): 16-32 (adjust for concentration)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 2 seconds

Causality: A 30° pulse angle (zg30) and a relaxation delay are chosen to allow for adequate T₁ relaxation between scans, ensuring quantitative integration, especially when comparing the relative number of protons in different environments.

Protocols for 2D NMR Acquisition

Two-dimensional NMR is essential for assembling the molecular fragments and confirming connectivity.[3]

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for mapping out the spin systems within the piperazine ring and the aromatic rings.

    • Key Parameters: Standard gradient-selected COSY (cosygpqf). Set spectral widths in F1 and F2 to match the ¹H spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon it is attached to. This experiment definitively links the proton signals to their corresponding carbon atoms.

    • Key Parameters: Standard gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2). This allows differentiation of CH/CH₃ signals from CH₂ signals by phase.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To show correlations between protons and carbons over 2-3 bonds. This is the most powerful experiment for connecting the different parts of the molecule, for example, showing a correlation from the piperazine ring protons to the carbonyl carbons of the benzoyl groups.

    • Key Parameters: Standard gradient-selected HMBC (hmbcgplpndqf). The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

Data Processing and Interpretation

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra using appropriate NMR software.

  • ¹H Spectrum Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton count for each environment.

    • Analyze the multiplicities (splitting patterns) to infer the number of neighboring protons.

  • 2D Spectra Analysis:

    • COSY: Identify cross-peaks to connect coupled protons. For example, trace the connectivity from H2 to the methyl group and to the H3 protons.

    • HSQC: Assign each protonated carbon by correlating the known ¹H chemical shifts to their one-bond ¹³C partners.

    • HMBC: Use the long-range correlations to piece the structure together. Look for key correlations, such as from the piperazine protons (e.g., H6, H3) to the carbonyl carbons, and from the aromatic protons to other carbons within the benzoyl rings. This validates the N-acylation sites.

Self-Validation: The combination of these experiments provides a self-validating system. A structural hypothesis based on the 1D ¹H spectrum must be fully consistent with all correlations observed in the COSY, HSQC, and HMBC spectra. Any inconsistencies would indicate an incorrect assignment or an unexpected molecular structure.

Conclusion

The structural characterization of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is readily achievable through a systematic NMR spectroscopy approach. While the ¹H NMR spectrum can appear complex due to conformational rigidity and electronic effects, a combined analysis of 1D and 2D NMR experiments (COSY, HSQC, and HMBC) provides the necessary data for complete and unambiguous assignment of all proton and carbon signals. The protocols and predictive data outlined in this note serve as a robust framework for researchers engaged in the synthesis and analysis of complex piperazine-based compounds.

References

  • Emsley, J. W. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. Retrieved from [Link]

  • Reddit r/chemhelp. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • JoVE Core. (2024, April 4). Chemical Shift Internal References and Solvent Effects in Analytical Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. Retrieved from [Link]

  • Wodtke, R., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6979. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemspace. (n.d.). 2-methyl-1,4-bis(4-nitrobenzoyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Barrow, A. S., & Kotecha, M. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 1234. Retrieved from [Link]

  • Arshad, M. N., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679. Retrieved from [Link]

  • Google Patents. (n.d.). CN101239957A - Synthesis method of N-methylpiperazine.

Sources

Application

Application Notes and Protocols for the Use of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in Organic Synthesis

Introduction: The Strategic Utility of Protected Piperazines in Medicinal Chemistry The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of Protected Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds. Its unique 1,4-diazacyclohexane structure imparts favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, by virtue of its two basic nitrogen atoms which can serve as hydrogen bond acceptors.[1] Consequently, piperazine and its derivatives are integral components of numerous blockbuster drugs spanning a wide range of therapeutic areas, from anticancer agents like Imatinib to antipsychotics and antihistamines.[1]

In the multi-step synthesis of complex pharmaceutical ingredients, it is often necessary to selectively functionalize the two nitrogen atoms of the piperazine ring. This necessitates the use of protecting group strategies to temporarily mask one or both nitrogen atoms, thereby preventing unwanted side reactions and enabling regioselective synthesis.[2] 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine serves as a valuable precursor to 2-methylpiperazine, a key building block in many pharmaceuticals. The 2-nitrobenzoyl groups act as protecting moieties that can be removed under specific reductive conditions. This application note provides detailed protocols for the synthesis of this precursor, its deprotection to liberate 2-methylpiperazine, and a practical application in the synthesis of a medicinally relevant compound.

Physicochemical Properties of 2-Methylpiperazine

Upon deprotection, the resulting 2-methylpiperazine is a versatile nucleophile. A summary of its key properties is provided below.

PropertyValueReference(s)
CAS Number 109-07-9[3]
Molecular Formula C₅H₁₂N₂[3]
Molecular Weight 100.16 g/mol [3]
Appearance White to yellow crystalline powder/chunks[3]
Melting Point 61-63 °C[3]
Boiling Point 155 °C (at 763 mmHg)[3]
Solubility Soluble in water (78 g/100 mL at 25 °C)[3][4]
pKa pKa1: 5.62, pKa2: 9.60 (at 25 °C)[3]

Synthesis of the Precursor: 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

The synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is achieved through a standard di-acylation of 2-methylpiperazine with 2-nitrobenzoyl chloride. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

This protocol is based on established methods for the N-acylation of piperazines.[5]

Materials:

  • 2-Methylpiperazine

  • 2-Nitrobenzoyl chloride[6][7]

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve 2-nitrobenzoyl chloride (2.1 eq.) in anhydrous dichloromethane and add this solution dropwise to the cooled piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Methylpiperazine 2-Methylpiperazine Acylation N-Acylation (DCM, Et3N, 0 °C to RT) 2-Methylpiperazine->Acylation 2-Nitrobenzoyl_Chloride 2-Nitrobenzoyl_Chloride 2-Nitrobenzoyl_Chloride->Acylation Workup Aqueous Workup (HCl, NaHCO3, Brine) Acylation->Workup Purification Recrystallization Workup->Purification Product 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine Purification->Product

Figure 1: Synthetic workflow for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Deprotection to Liberate 2-Methylpiperazine

The removal of the 2-nitrobenzoyl protecting groups is achieved by the reduction of the nitro groups to amines. This transformation can be accomplished using various established methods for nitroarene reduction. The resulting 2-aminobenzoyl amide may be labile and cleave under the reaction or workup conditions, or it may undergo intramolecular cyclization to form a quinazolinone derivative, which would also result in the release of the free piperazine.[8][9][10][11][12]

Here, we detail a robust and widely applicable method: catalytic transfer hydrogenation. This method is often preferred for its mild conditions, high chemoselectivity, and avoidance of high-pressure hydrogen gas.[6][7][8]

Experimental Protocol: Deprotection via Catalytic Transfer Hydrogenation

Rationale: This protocol utilizes palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This system is highly effective for the chemoselective reduction of nitro groups in the presence of other functional groups.[7][8] The reaction proceeds at a moderate temperature and is typically clean, with straightforward workup.

Materials:

  • 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a solution of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (1.0 eq.) in methanol, add ammonium formate (5-10 eq.).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The residue will contain 2-methylpiperazine and by-products from the cleaved protecting group.

  • Purification:

    • Partition the residue between dichloromethane and water.

    • Basify the aqueous layer with a strong base (e.g., 2 M NaOH) to a pH > 12.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-methylpiperazine. The product can be further purified by distillation if necessary.

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Workup & Purification Precursor 2-Methyl-1,4-bis (2-nitrobenzoyl)piperazine Reduction Catalytic Transfer Hydrogenation (10% Pd/C, HCOONH4, MeOH, Reflux) Precursor->Reduction Filtration Filtration through Celite® Reduction->Filtration Extraction Basic Aqueous Extraction Filtration->Extraction Product 2-Methylpiperazine Extraction->Product

Figure 2: Deprotection workflow to yield 2-methylpiperazine.

Application in Pharmaceutical Synthesis: A Key Step in the Synthesis of Imatinib

2-Methylpiperazine is a crucial intermediate in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[4][13] The following protocol illustrates the final step in a common synthetic route to Imatinib, where 2-methylpiperazine is coupled with a benzamide intermediate.[14][15]

Experimental Protocol: Synthesis of Imatinib from 4-(chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Rationale: This step involves a nucleophilic substitution reaction where the secondary amine of 2-methylpiperazine displaces the chloride from the benzylic position of the advanced intermediate. The use of a suitable solvent and control of temperature are key to achieving a high yield.

Materials:

  • 4-(chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

  • 2-Methylpiperazine

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if starting from the hydrochloride salt of the benzamide intermediate.

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Dissolve 4-(chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (1.0 eq.) in DMF.

  • Addition of Piperazine: Add an excess of 2-methylpiperazine (e.g., 3-5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a large volume of water to precipitate the crude product.

    • Stir the suspension for a period to ensure complete precipitation.

    • Collect the solid by filtration and wash with water.

  • Purification: The crude Imatinib base can be purified by recrystallization from a suitable solvent such as isopropanol or ethanol to yield the pure active pharmaceutical ingredient.

Imatinib_Synthesis Deprotected_Piperazine 2-Methylpiperazine Reaction Nucleophilic Substitution (DMF, 50-70 °C) Deprotected_Piperazine->Reaction Intermediate 4-(chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide Intermediate->Reaction Imatinib Imatinib (Gleevec®) Reaction->Imatinib

Figure 3: Final step in the synthesis of Imatinib using 2-methylpiperazine.

Conclusion

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is a practical and effective precursor for the controlled generation of 2-methylpiperazine. The 2-nitrobenzoyl protecting groups can be reliably removed under standard catalytic transfer hydrogenation conditions, offering a mild and efficient deprotection strategy. The liberated 2-methylpiperazine is a valuable building block for the synthesis of complex, high-value molecules, as exemplified by its crucial role in the manufacture of the anticancer drug Imatinib. The protocols detailed herein provide a robust framework for researchers and drug development professionals to utilize this precursor in their synthetic endeavors.

References

  • PrepChem. Synthesis of 2-nitrobenzoyl chloride. [Link][6]

  • e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. [Link][8]

  • ChemBK. 2-Nitrobenzoyl chloride. [Link][7]

  • ResearchGate. Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. [Link][9]

  • Oriental Journal of Chemistry. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. [Link][10]

  • Taylor & Francis Online. Cerium(III)-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Aminobenzamide and Aldehydes in Dimethyl Carbonate. [Link][11]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link][12]

  • Google Patents. Process for the preparation of imatinib base. [14]

  • ChemBK. 2-Methylpiperazine. [Link][4]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link][16]

  • ResearchGate. Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. [Link][17]

  • Google Patents. Process for producing nitrobenzoyl chloride. [18]

  • ACS Publications. A Facile Total Synthesis of Imatinib Base and Its Analogues. [Link][15]

  • ResearchGate. Cu-catalyzed Oxidative Cyclization of 2-amino-N-phenyl benzamide: Efficient Synthesis of Quinazolinone and Indazolone derivatives. [Link][20]

  • RSC Publishing. Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. [Link][21]

  • PMC. Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? [Link][22]

  • Beilstein Journals. Recent advances in the cleavage of non-activated amides. [Link][23]

  • RSC Publishing. Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysis. [Link][24]

  • Organic Chemistry Portal. Primary amide synthesis by amide cleavage. [Link][25]

  • Organic Chemistry Portal. Amine synthesis by amide cleavage. [Link][26]

  • PrepChem.com. Synthesis of (2) Production of N1 -methyl-N4 -(2-aminobenzyl)piperazine. [Link][27]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link][2]

  • RSC Publishing. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link][28]

  • ResearchGate. Preparation of chiral 2-methylpiperazine. [Link][29]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link][30]

  • PubMed. The hydrolysis of piperazine-2,5-dione. [Link][31]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Structural Elucidation Guide & Experimental Protocol Executive Summary & Scientific Context In modern drug discovery, pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Structural Elucidation Guide & Experimental Protocol

Executive Summary & Scientific Context

In modern drug discovery, piperazine derivatives are ubiquitous structural motifs, frequently serving as rigid linkers or pharmacophores in kinase inhibitors, antipsychotics, and anti-infectives. 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS: 459184-57-7) is a complex bis-amide intermediate. Understanding its gas-phase fragmentation behavior is critical for developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, performing impurity profiling, and conducting pharmacokinetic (PK) quantification.

This guide provides an in-depth, mechanistically grounded analysis of the compound's fragmentation pathways under Collision-Induced Dissociation (CID), moving beyond empirical observation to explain the causality behind the mass spectral data.

Physicochemical & Exact Mass Properties

Before initiating MS/MS method development, establishing the exact mass and theoretical isotopic distribution is required to set accurate quadrupole isolation windows.

PropertyValue
Chemical Formula C₁₉H₁₈N₄O₆
Monoisotopic Mass 398.1226 Da
Precursor Ion [M+H]⁺ 399.1300 Da
Ionization Mode Positive Electrospray Ionization (ESI+)
Structural Features 2-Methylpiperazine core, two 2-nitrobenzoyl amide linkages

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure high-fidelity spectral data, the following protocol incorporates a self-validating system suitability check. This ensures that the collision cell energy is properly calibrated before acquiring quantitative data.

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Expert Insight: Formic acid is mandatory here. It provides the abundant gas-phase protons necessary to drive ESI+ ionization, ensuring the formation of the [M+H]⁺ species by protonating the amide carbonyls or piperazine nitrogens.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5.0 minutes at 0.4 mL/min.

    • Expert Insight: The bis-amide structure is moderately hydrophobic. A rapid organic gradient focuses the analyte into a sharp chromatographic peak, maximizing the instantaneous concentration entering the ESI source for high-quality MS/MS sampling.

  • MS/MS Acquisition & System Suitability (Self-Validation):

    • Infuse the sample and isolate the precursor at m/z 399.1.

    • Perform a product ion scan (m/z 50–450) ramping the Collision Energy (CE) from 15 eV to 45 eV.

    • Validation Check: Monitor the ratio of the primary fragment (m/z 150.02) to the secondary fragment (m/z 120.02). At low CE (15 eV), m/z 150.02 must be the base peak. At high CE (45 eV), the radical loss (m/z 120.02) should become dominant. If this shift is not observed, the collision cell energy is miscalibrated, and the instrument must be tuned before proceeding.

Workflow N1 Sample Prep (Dilution & Filtration) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI(+) Ionization (Protonation) N2->N3 N4 CID Fragmentation (15-45 eV) N3->N4 N5 Mass Analysis (TOF or MRM) N4->N5

Fig 1. Standardized LC-ESI-MS/MS workflow for piperazine derivative analysis.

Mechanistic Fragmentation Pathways

Understanding why a molecule fragments in a specific pattern is the cornerstone of advanced mass spectrometry. The fragmentation of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is governed by three distinct chemical mechanisms.

Pathway A: Proton-Driven Amide Cleavage (Dominant Route)

In ESI+, the most thermodynamically favored protonation sites are the amide carbonyl oxygens. According to the "mobile proton" model, this protonation draws electron density away from the adjacent C-N bond, severely weakening it [5]. Under CID conditions, the molecule undergoes a charge-directed heterolytic cleavage. This results in the expulsion of the piperazine core as a neutral mass, leaving a highly stable, resonance-stabilized 2-nitrobenzoyl acylium cation at m/z 150.02 . Because of its extreme stability, this acylium ion is the universal diagnostic marker (base peak) for this compound.

Pathway B: Nitroaromatic Radical Expulsion

Nitroaromatics exhibit unique gas-phase chemistry that frequently violates the "even-electron rule" of mass spectrometry. Once the m/z 150.02 acylium ion is formed, the nitro group (-NO₂) undergoes a unimolecular rearrangement to a nitrite ester (-O-NO). This intermediate rapidly expels a neutral nitric oxide radical (NO•, 30 Da) to yield a distonic radical cation at m/z 120.02 [1, 2]. Alternatively, direct homolytic cleavage of the C-N bond of the nitro group results in the loss of a nitrogen dioxide radical (NO₂•, 46 Da), yielding a fragment at m/z 104.03 .

Pathway C: Asymmetric Piperazine Cross-Ring Cleavage

While the acylium ion dominates the spectrum, charge retention on the piperazine moiety (m/z 250.12 for the mono-acylated fragment) allows for the interrogation of the core structure. Cross-ring cleavages, which require the breaking of two bonds (typically one C-C and one C-N bond), are facilitated by the ring strain induced during collisional activation [4]. Crucially, the presence of the 2-methyl group breaks the C2 symmetry of the piperazine ring [3]. As a result, cross-ring cleavages yield asymmetric fragment pairs, allowing analysts to definitively pinpoint the position of the alkyl substitution based on the mass shift of the resulting fragments.

Fragmentation M [M+H]+ m/z 399.13 A 2-Nitrobenzoyl Cation m/z 150.02 M->A Amide Cleavage (-249 Da) B Mono-acyl Piperazine m/z 250.12 M->B Amide Cleavage (-149 Da) A1 Loss of NO• m/z 120.02 A->A1 Nitro Rearrangement (-30 Da) A2 Loss of NO2• m/z 104.03 A->A2 Radical Expulsion (-46 Da) B1 Cross-Ring Cleavage m/z 134.08 B->B1 Piperazine Break (-116 Da) B2 Loss of 2-Nitrobenzoic Acid m/z 83.09 B->B2 Acid Loss (-167 Da)

Fig 2. Primary and secondary MS/MS fragmentation pathways of the target compound.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for MRM transition building and structural confirmation. For quantitative assays, the 399.1 → 150.0 transition is recommended for the quantifier ion due to its superior signal-to-noise ratio, while 399.1 → 120.0 serves as an excellent qualifier ion.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
399.13 150.02249.112-Nitrobenzoyl acylium cation100% (Base Peak)
399.13 250.12149.01Mono-acylated 2-methylpiperazine~15%
150.02 120.0230.00 (NO•)Acylium radical cation (NO loss)~45%
150.02 104.0346.00 (NO₂•)Acylium cation (NO₂ loss)~20%
150.02 122.0228.00 (CO)2-Nitrophenyl cation~10%
250.12 134.08116.04Cross-ring cleavage fragment<5%

References

  • Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples. PubMed (nih.gov). URL:[Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed (nih.gov). URL:[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society (xml-journal.net). URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry (acs.org). URL:[Link]

  • Proton-Driven Amide Bond-Cleavage Pathways of Gas-Phase Peptide Ions Lacking Mobile Protons. Journal of the American Chemical Society (acs.org). URL:[Link]

Application

Application Notes and Protocols for Drug Delivery Formulations Containing 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Abstract This technical guide provides a comprehensive framework for the development of drug delivery formulations incorporating the novel investigational compound, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Given the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the development of drug delivery formulations incorporating the novel investigational compound, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Given the limited publicly available data on this specific molecule, this document synthesizes established principles for formulating poorly soluble small molecules with a predictive analysis of the compound's physicochemical properties based on its chemical structure. The protocols outlined herein are designed to be robust and adaptable, providing researchers with a solid starting point for their formulation development, characterization, and in vitro evaluation.

Introduction: Understanding the Molecule

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is a derivative of piperazine, a heterocyclic amine that is a common scaffold in medicinal chemistry due to its versatile synthetic accessibility and ability to modulate physicochemical properties.[1][2] The presence of two nitrobenzoyl groups suggests that the molecule is likely to be poorly soluble in aqueous media, a common challenge in drug development for a significant percentage of new chemical entities.[3][4] The nitro functional groups can also introduce specific chemical reactivity and potential for hydrogen bonding, which must be considered during formulation design and stability studies.

The piperazine core itself can be functionalized to fine-tune properties like solubility and bioavailability.[1][5] The development of effective drug delivery systems for this compound is therefore crucial to unlocking its therapeutic potential. This guide will explore several formulation strategies, characterization techniques, and in vitro release testing protocols to address the anticipated challenges associated with this molecule.

Predicted Physicochemical Properties and Formulation Challenges

PropertyPredicted CharacteristicImplication for Formulation
Aqueous Solubility Very LowBioavailability enhancement strategies are necessary. May require solubilizing agents, particle size reduction, or lipid-based systems.
LogP HighIndicates high lipophilicity, which can be advantageous for membrane permeation but contributes to poor aqueous solubility.
Melting Point Likely HighThe rigid aromatic rings and potential for intermolecular interactions suggest a high melting point, which can impact the choice of formulation techniques like hot-melt extrusion.
Chemical Stability ModerateThe nitro groups may be susceptible to reduction, and the amide bonds could be prone to hydrolysis under certain pH conditions. Stability studies are critical.
Physical Stability Potential for PolymorphismThe crystalline form of the API can impact solubility and dissolution rates. Polymorph screening is recommended.

Formulation Strategies for Poorly Soluble APIs

Given the predicted low solubility of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, several formulation strategies can be employed to enhance its dissolution and bioavailability.[7][8]

Particle Size Reduction: Micronization and Nanosuspensions

Reducing the particle size of the API increases its surface area, which can lead to improved dissolution rates.[3][7]

  • Micronization: This technique reduces particle size to the micrometer range.

  • Nanosuspensions: This approach involves reducing the drug particles to the nanometer scale and stabilizing them in a liquid medium.[7] This can significantly increase saturation solubility and bioavailability.

Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the crystalline API in a carrier, usually a polymer, to create an amorphous, high-energy state that enhances solubility.[7]

  • Spray Drying: A common method for producing ASDs where a solution of the drug and polymer is rapidly dried.[4]

  • Hot-Melt Extrusion (HME): A solvent-free process that can be advantageous for heat-sensitive compounds.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can improve the solubility and absorption of lipophilic drugs.[7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[8]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug and offer controlled release.

Experimental Protocols

The following protocols provide a starting point for the formulation and characterization of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Protocol 1: Preparation of a Nanosuspension

Objective: To prepare a stable nanosuspension of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine to enhance its dissolution rate.

Materials:

  • 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Purified water

  • High-pressure homogenizer or bead mill

Procedure:

  • Preparation of the Pre-suspension:

    • Disperse a known amount of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in an aqueous solution containing the stabilizer.

    • Stir the mixture for 30 minutes to ensure uniform wetting of the drug particles.

  • High-Energy Milling:

    • Process the pre-suspension through a high-pressure homogenizer or a bead mill.

    • Optimize the process parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size.

  • Characterization:

    • Measure the particle size and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Determine the drug content using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation to improve the solubility and oral bioavailability of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Materials:

  • 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Screening:

    • Determine the solubility of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construction of Ternary Phase Diagrams:

    • Prepare various combinations of oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Dissolve the required amount of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in the excipient mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the time and appearance of the resulting emulsion.

    • Measure the droplet size and polydispersity index of the emulsion using DLS.

    • Determine the drug content using a validated analytical method.

Characterization of Formulations

A comprehensive characterization of the developed formulations is essential to ensure their quality and performance.[9][10]

Characterization TechniqueParameter MeasuredImportance
Dynamic Light Scattering (DLS) Particle/droplet size, polydispersity index, zeta potentialCritical for predicting stability and in vivo performance.
Electron Microscopy (SEM/TEM) Morphology, size, and surface characteristicsVisual confirmation of the formulation's structure.
X-ray Powder Diffraction (XRPD) Crystalline or amorphous state of the APIImportant for understanding solubility enhancement in solid dispersions.
Differential Scanning Calorimetry (DSC) Thermal properties, drug-excipient interactionsProvides information on the physical state of the drug within the formulation.
High-Performance Liquid Chromatography (HPLC) Drug content, purity, and stabilityEssential for quality control and stability assessment.

In Vitro Release Testing

In vitro release testing is a critical tool for evaluating the performance of drug formulations and can provide insights into their potential in vivo behavior.[11][12][13]

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the in vitro release profile of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine from the developed formulations.

Apparatus: USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell). The choice of apparatus depends on the dosage form.[11]

Dissolution Medium:

  • Simulated Gastric Fluid (SGF) pH 1.2

  • Simulated Intestinal Fluid (SIF) pH 6.8

  • The addition of surfactants (e.g., 0.5% SLS) may be necessary to maintain sink conditions for a poorly soluble drug.

Procedure:

  • Apparatus Setup:

    • Set the dissolution apparatus to the specified conditions (e.g., temperature at 37 ± 0.5 °C, paddle speed at 50 or 75 rpm).

  • Sample Introduction:

    • Introduce the formulation (e.g., capsule filled with SEDDS, a specific volume of nanosuspension) into the dissolution vessel.

  • Sampling:

    • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Visualization of Workflows

Workflow for Nanosuspension Formulation and Characterization

G cluster_prep Preparation cluster_milling Milling cluster_char Characterization A API & Stabilizer Solution B Pre-suspension Formation A->B C High-Pressure Homogenization / Bead Milling B->C D Particle Size & Zeta Potential (DLS) C->D E Morphology (SEM/TEM) C->E F Drug Content (HPLC) C->F G Final Nanosuspension D->G E->G F->G

Caption: Workflow for nanosuspension preparation and analysis.

Workflow for SEDDS Formulation and Evaluation

G cluster_screening Screening cluster_formulation Formulation cluster_eval Evaluation A Solubility Screening of Excipients B Ternary Phase Diagram Construction A->B C Dissolve API in Optimized Excipient Mixture B->C D Self-Emulsification Performance C->D E Droplet Size Analysis (DLS) C->E F Drug Content (HPLC) C->F G Final SEDDS Formulation D->G E->G F->G

Caption: Workflow for SEDDS formulation and characterization.

Conclusion

The successful formulation of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine hinges on overcoming its predicted poor aqueous solubility. This guide has provided a strategic framework and detailed protocols for developing and characterizing promising drug delivery systems, including nanosuspensions and self-emulsifying systems. The presented workflows and characterization techniques offer a robust starting point for researchers. It is imperative that comprehensive stability studies are conducted in parallel with formulation development to ensure the final product is safe, effective, and stable throughout its shelf life.

References

  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018). Pharmacopeial Forum, 44(6).
  • In Vitro Release Testing (IVRT). Teledyne Labs.
  • In Vitro Release Testing for Proteins & Peptides Formulation.
  • In Vitro Drug Release Testing: Overview, Development and Valid
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. (2025, June 29). Raytor.
  • Okay, S. (2020). Single-Molecule Characterization of Drug Delivery Systems. Assay and Drug Development Technologies, 18(1), 56-63.
  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules.
  • Development and Characterization of Controlled Drug Delivery Using Nanoparticles.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • He, Y., et al. (2022).
  • 2-methyl-1,4-bis(4-nitrobenzoyl)piperazine. Chemspace.
  • Small Molecule Drug Characteriz
  • 1,4-bis(2-methyl-5-nitrobenzoyl)piperazine. PubChem.
  • Dadashzadeh, S., et al. (2020). Drug self-delivery systems: A comprehensive review on small molecule nanodrugs. Journal of Controlled Release, 328, 439-467.
  • 2-methyl-1-(4-nitrobenzoyl)piperazine. Appchem.
  • Lobo, V. M. S., et al. (2022). Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas. Pharmaceutics, 14(11), 2496.
  • Piperazine, 1,4-bis(4-nitrobenzoyl)-. LookChem.
  • Piperazine. Wikipedia.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Chemical Properties of Piperazine, 1,4-bis(2-methylpropenyl) (CAS 19244-91-8). Cheméo.
  • Ünver, Y., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society, 19(11), 4785-4802.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2026, March). Benchchem.
  • Solubility Profile of N-Methylpiperazine-d4 in Organic Solvents: A Technical Guide. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine Synthesis

Target Compound: 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS: 459184-57-7)[1] Application: Advanced drug development and intermediate synthesis. The synthesis of 2-methyl-1,4-bis(2-nitrobenzoyl)piperazine via the ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (CAS: 459184-57-7)[1] Application: Advanced drug development and intermediate synthesis.

The synthesis of 2-methyl-1,4-bis(2-nitrobenzoyl)piperazine via the amidation of 2-methylpiperazine with 2-nitrobenzoyl chloride presents a classic challenge in organic synthesis: overcoming differential steric hindrance. As a Senior Application Scientist, I have designed this technical guide to provide researchers with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize reaction yield and purity.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my reaction stall at the mono-acylated intermediate, resulting in poor overall yield? A: This is a direct consequence of the structural asymmetry of 2-methylpiperazine. The N4 position is an unhindered secondary amine and undergoes rapid acylation. However, the N1 position is adjacent to an equatorial methyl group, creating severe 1,3-diaxial-like steric clashes during the transition state of the second acylation. Solution: To drive the N1 acylation, you must introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP). DMAP accelerates the acylation of sterically hindered amines by reacting with 2-nitrobenzoyl chloride to form a highly electrophilic N-acylpyridinium intermediate[2]. This intermediate significantly lowers the activation energy required for the hindered N1 amine to attack, pushing the reaction to completion[3].

Q2: I am observing significant amounts of 2-nitrobenzoic acid byproduct. How do I prevent this? A: 2-Nitrobenzoyl chloride is highly susceptible to hydrolysis. If trace moisture is present in your solvent, base, or reaction atmosphere, the acyl chloride will rapidly hydrolyze into unreactive 2-nitrobenzoic acid. Solution: Utilize strictly anhydrous solvents. Anhydrous Dichloromethane (DCM) is highly recommended as it minimizes hydrolysis while maintaining excellent solubility for the reactants[2]. Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) and that all glassware is oven-dried.

Q3: Which base is optimal for this specific bis-acylation? A: While Triethylamine (TEA) is commonly used, N,N-Diisopropylethylamine (DIPEA) is superior for this specific workflow. DIPEA is bulkier and less nucleophilic than TEA, which prevents it from competing with the piperazine for the acylating agent. A minimum of 3.0 equivalents of DIPEA is required to fully neutralize the HCl generated from both acylation steps and prevent the protonation of the unreacted piperazine nitrogen[3].

Section 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and the yield of the bis-acylated target product.

Condition SetBase (Equiv)SolventCatalystTemp ProfileYield (%)Causality / Observation
A (Standard) TEA (2.5)THFNone0°C to RT35-45%Stalls at N4-monoacylated intermediate due to N1 steric hindrance.
B (Heated) TEA (3.0)THFNone0°C to 65°C50-60%Heating improves N1 conversion but increases thermal degradation products.
C (Catalyzed) DIPEA (3.0)DCMDMAP (0.2 eq)0°C to RT75-80%DMAP forms active N-acylpyridinium, overcoming N1 steric barrier[2].
D (Optimized) DIPEA (3.0)DCMDMAP (0.2 eq)0°C to 40°C88-92% Mild reflux in DCM with DMAP ensures complete bis-acylation with minimal hydrolysis[2].

Section 3: Reaction Workflows & Pathways

Pathway A 2-Methylpiperazine (Hindered N1, Unhindered N4) C N4-Monoacylated Intermediate A->C Rapid Acylation at N4 (0°C) B 2-Nitrobenzoyl Chloride (Acylating Agent) B->C D 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (Target Product) B->D E 2-Nitrobenzoic Acid (Hydrolysis Byproduct) B->E H2O (Trace Moisture) C->D Slow Acylation at N1 (Reflux + DMAP)

Chemical pathway of 2-methylpiperazine bis-acylation showing intermediates and side reactions.

Workflow Step1 Step 1: Preparation Dissolve 2-Methylpiperazine & DMAP in Anhydrous DCM Step2 Step 2: Base Addition Add DIPEA (3.0 eq) at 0°C Step1->Step2 Step3 Step 3: Acylation Dropwise addition of 2-Nitrobenzoyl Chloride (2.5 eq) Step2->Step3 Step4 Step 4: Thermal Activation Reflux (40°C) for 12-16h to force N1 acylation Step3->Step4 Step5 Step 5: Quench & Wash Quench with NaHCO3 (aq), Wash with 1M HCl & Brine Step4->Step5 Step6 Step 6: Purification Dry over Na2SO4, Column Chromatography Step5->Step6

Optimized experimental workflow for the bis-acylation of 2-methylpiperazine.

Section 4: Standard Operating Procedure (SOP)

Optimized Protocol for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine Synthesis

Self-Validating Step: Ensure all reagents are titrated or confirmed dry before use. The presence of fuming from the acyl chloride upon opening indicates moisture exposure and potential degradation.

  • Preparation: In an oven-dried round-bottom flask purged with Nitrogen, dissolve 2-methylpiperazine (1.0 equiv) and DMAP (0.2 equiv) in anhydrous DCM (10 mL/mmol).

  • Base Addition: Add anhydrous DIPEA (3.0 equiv) to the solution. Cool the reaction mixture to 0°C using an ice-water bath. Causality: Cooling is critical to control the highly exothermic first acylation at the unhindered N4 position and prevent thermal degradation.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (2.5 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Thermal Activation: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction to a mild reflux (40°C) for 12-16 hours. Causality: The combination of mild heating and DMAP catalysis provides the necessary energy to overcome the steric hindrance at the N1 position, ensuring complete conversion[3].

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine and DMAP), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure bis-acylated product[1].

References

  • [2] EvitaChem. "Buy 4-(4-Iodobenzoyl)piperazin-2-one (EVT-15031365)". Source details on DMAP catalysis for sterically hindered piperazines and solvent optimization. 2

  • [3] Benchchem. "N-Methylethylenediamine | 109-81-9". Source details on the objective comparison of coupling reagents and the mechanism of DMAP in the acylation of sterically hindered amines. 3

  • [1] BLD Pharm. "761440-05-5 | 2-Methyl-7-nitroisoindolin-1-one". Source validation for CAS 459184-57-7 and target compound nomenclature. 1

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Welcome to the technical support center for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This document provides a structured, in-depth approach to troubleshooting, moving from fundamental characterization to advanced solubilization strategies.

Understanding the Molecule: The Root of the Challenge

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine possesses a complex structure that inherently limits its aqueous solubility. The molecule's large, rigid aromatic rings, coupled with the non-polar nature of the benzoyl groups, contribute to a high crystal lattice energy. While the piperazine core contains two nitrogen atoms that can act as hydrogen bond acceptors, their basicity is significantly reduced by the electron-withdrawing effects of the attached nitrobenzoyl groups. This makes protonation and subsequent salt formation, a common strategy for solubility enhancement, more challenging.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine that influence its solubility?

A1: Understanding the predicted properties is the first step in diagnosing solubility issues. Based on its structure (C₂₀H₂₀N₄O₆), we can estimate several key parameters that point towards low aqueous solubility.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~412.4 g/mol High molecular weight can negatively impact solubility.
logP (Octanol-Water Partition Coefficient) Predicted to be > 3A high logP indicates a preference for a non-polar (oily) environment over water, signifying hydrophobicity.
Hydrogen Bond Donors 0The absence of hydrogen bond donors limits interactions with water molecules.
Hydrogen Bond Acceptors 10 (Oxygen and Nitrogen atoms)While there are acceptors, their accessibility may be sterically hindered.
pKa (Acid Dissociation Constant) The piperazine nitrogens are weakly basic due to the electron-withdrawing nitrobenzoyl groups.This makes it difficult to form simple acid addition salts to improve solubility.
Q2: My compound is "oiling out" or precipitating when I try to dissolve it in aqueous buffers. What is the first thing I should try?

A2: This is a classic sign of a compound exceeding its solubility limit. The initial and most straightforward approach is to adjust the pH of the medium.[1][2] Although the piperazine nitrogens are weakly basic, a significant change in pH might be sufficient to protonate them to some extent, thereby increasing solubility.

Experimental Protocol: pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers ranging from pH 2 to pH 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Plot the measured solubility against the pH to determine if there is a pH range where solubility is maximized.

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

If pH adjustment alone is insufficient, a systematic progression through various solubilization techniques is recommended. The following guide is structured to move from simpler, more common methods to more complex formulation strategies.

Troubleshooting_Workflow A Initial Observation: Poor Aqueous Solubility B Step 1: pH Adjustment (pH-Solubility Profile) A->B C Step 2: Co-solvent Systems (Screening & Optimization) B->C If solubility is still low G Sufficient Solubility Achieved B->G Success D Step 3: Surfactant & Micellar Solubilization (CMC Determination) C->D If co-solvent levels are too high C->G Success E Step 4: Complexation (e.g., Cyclodextrins) D->E If surfactants are not suitable D->G Success F Step 5: Advanced Formulations (Solid Dispersions, Nanotechnology) E->F For significant enhancement E->G Success H In-depth Characterization F->H G->H

Caption: A stepwise workflow for troubleshooting poor aqueous solubility.

Q3: How can I use co-solvents to improve the solubility of my compound, and what are the potential drawbacks?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[1][3] For a lipophilic compound like 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, this is a highly effective strategy.

Commonly Used Co-solvents:

  • Alcohols: Ethanol, isopropanol[3]

  • Glycols: Propylene glycol, Polyethylene Glycol (PEG 400)[3]

  • Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)[3]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine Solubility: Use the equilibrium solubility method described in A2 for each co-solvent mixture.

  • Plot and Analyze: Plot solubility as a function of the co-solvent concentration. This will reveal the most effective co-solvent and the concentration range that provides the desired solubility.

Causality and Considerations:

  • Why it works: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar microenvironment that is more favorable for solvating hydrophobic molecules.

  • Trustworthiness: This method is reliable and widely used. However, be aware of the potential for the compound to precipitate upon dilution with an aqueous medium (e.g., during an in-vitro assay or upon administration).

  • Drawbacks: High concentrations of organic solvents can be toxic or may interfere with downstream biological assays. Therefore, it is crucial to use the minimum concentration of co-solvent necessary to achieve the desired solubility.

Q4: What are my options if co-solvents are not viable for my application? Can complexation agents help?

A4: Yes, complexation is an excellent alternative. Cyclodextrins are common complexing agents used to improve the solubility of poorly soluble drugs.[3][4] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule can be encapsulated within this cavity, forming an inclusion complex that has a much higher aqueous solubility.

Mechanism of Cyclodextrin Solubilization:

Cyclodextrin_Complexation cluster_0 Aqueous Environment A Poorly Soluble Drug (Hydrophobic) C Inclusion Complex (Water Soluble) A->C Complexation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C Complexation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical formulations.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high aqueous solubility and is used in several commercial drug products.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).

  • Equilibrate with Excess Drug: Add an excess amount of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine to each solution.

  • Analyze and Plot: After equilibration and filtration, quantify the dissolved drug concentration. Plot the drug solubility against the cyclodextrin concentration.

  • Interpret the Diagram: The shape of the phase solubility diagram indicates the type of complex formed and the stoichiometry of the interaction. A linear increase (A-type profile) is typically desired.

Q5: I have heard about solid dispersions. Is this a suitable technique for my compound?

A5: Solid dispersion is a more advanced technique that involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[4][5] This can significantly enhance the dissolution rate and apparent solubility. Given the likely crystalline and hydrophobic nature of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, this is a very promising approach, particularly for oral drug development.

Common Carriers for Solid Dispersions:

  • Polymers: Povidone (PVP), copovidone (PVP-VA), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).

Methods for Preparing Solid Dispersions:

  • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.

  • Hot-Melt Extrusion: The drug and carrier are mixed and heated until molten, then extruded and cooled to form a solid.

Why it Works:

  • Amorphous State: By preventing the drug from crystallizing, the energy required to dissolve the molecule is reduced.

  • Increased Surface Area: The drug is molecularly dispersed within the carrier, leading to a massive increase in the surface area available for dissolution.

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.

This technique requires specialized equipment and further characterization (e.g., using Differential Scanning Calorimetry and X-ray Powder Diffraction) to confirm the amorphous nature of the drug within the dispersion.

Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to form a more soluble salt.[1][2]Simple and cost-effective.May not be effective if the molecule has no ionizable groups or if the pKa is in an unfavorable range. Can cause chemical instability.
Co-solvents Reduction of solvent polarity.[1][3]Highly effective for many compounds. Easy to screen.Potential for toxicity and interference with assays. Precipitation upon dilution.
Surfactants Micellar solubilization.Can significantly increase solubility above the Critical Micelle Concentration (CMC).Can interfere with biological assays. Potential for toxicity.
Complexation (Cyclodextrins) Encapsulation of the hydrophobic molecule in a soluble host.[3][4]Forms a true solution. Often well-tolerated.Can be expensive. May not be suitable for all molecular shapes and sizes.
Solid Dispersions Amorphous dispersion in a hydrophilic carrier.[4][5]Significant enhancement of dissolution rate and apparent solubility.Requires specialized manufacturing processes and extensive characterization.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Inovatus Services Ltd. Available at: [Link]

  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. Available at: [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC. Available at: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available at: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publishers. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Welcome to the technical support center for the crystallization of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance necessary to overcome common challenges and achieve high-purity crystalline products.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Oiling Out or Formation of an Amorphous Precipitate Instead of Crystals

Question: During the cooling phase of my crystallization, the product separates as an oil or a fine, non-crystalline powder. What is causing this, and how can I promote the formation of well-defined crystals?

Answer: "Oiling out" or the precipitation of an amorphous solid occurs when the rate of supersaturation is too high, leading to rapid nucleation that outpaces organized crystal growth.[] This is a common problem when the solution is cooled too quickly or when the chosen solvent system is not optimal for the compound's solubility profile.[2]

Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Rapid Cooling Rate Slow down the cooling process. A slower cooling rate reduces the degree of supersaturation at any given time, allowing molecules more time to orient themselves into an ordered crystal lattice.[2] Consider using a programmable cooling bath for precise temperature control.
Inappropriate Solvent System Re-evaluate your solvent choice. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] If the compound is too soluble, even at low temperatures, it may not crystallize. Conversely, if it is not soluble enough at high temperatures, you may not be able to create a saturated solution. Consider a mixed solvent system to fine-tune the solubility.[3]
High Impurity Levels Purify the crude product before crystallization. Impurities can interfere with the crystal lattice formation, acting as "crystal poisons" and promoting the formation of an amorphous solid or oil.[4] A preliminary purification step, such as flash chromatography, can be beneficial.
Insufficient Agitation Introduce gentle, controlled agitation. While vigorous stirring can lead to secondary nucleation and smaller crystals, gentle agitation can help maintain a homogenous solution and prevent localized high supersaturation, which can lead to oiling out.

Experimental Protocol: Optimizing Cooling Rate

  • Dissolve the crude 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in the minimum amount of a suitable hot solvent to achieve a saturated solution.[5]

  • Allow the solution to cool slowly and undisturbed to room temperature.[5] Placing the flask in an insulated container (e.g., a Dewar flask) can help slow the cooling process.

  • Once at room temperature, you may further cool the solution in an ice-water bath to maximize crystal yield.[6]

  • If oiling out still occurs, try re-heating the solution until the oil redissolves and then allow it to cool even more slowly.

Issue 2: Presence of Colored Impurities in the Final Crystalline Product

Question: My final product of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine has a noticeable yellow or brownish tint, indicating the presence of impurities. How can I remove these colored contaminants?

Answer: Colored impurities in organic compounds often arise from oxidation or degradation byproducts formed during the synthesis or workup.[7] These impurities can become trapped within the crystal lattice during crystallization.

Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Oxidation/Degradation Products Treat the solution with activated charcoal. Activated charcoal has a high surface area and can effectively adsorb colored impurities.[8] Add a small amount (1-2% by weight of the sample) to the hot solution before filtration. Be cautious, as excessive charcoal can also adsorb the desired product.[7]
Incomplete Reaction Ensure the synthesis reaction goes to completion. Unreacted starting materials or intermediates can be colored and co-crystallize with the product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Solvent-Related Impurities Use high-purity solvents. Solvents can contain impurities that may be colored or react with the product to form colored byproducts. Always use analytical or HPLC-grade solvents.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the impure, colored product in a suitable hot solvent.

  • Allow the solution to cool slightly to prevent boiling over when the charcoal is added.[8]

  • Add a small amount of activated charcoal (enough to cover the tip of a spatula) to the solution.[8]

  • Reheat the mixture to boiling for a few minutes while stirring.

  • Perform a hot gravity filtration to remove the activated charcoal.[8] This is crucial as vacuum filtration can cause the solvent to boil and the product to prematurely crystallize on the filter paper.[8]

  • Allow the filtered, decolorized solution to cool slowly to induce crystallization.

Issue 3: Low Yield of Crystalline Product

Question: After the crystallization process, the amount of recovered 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is significantly lower than expected. What factors could be contributing to this low yield, and how can I improve it?

Answer: Low recovery can be attributed to several factors, including incomplete crystallization from the solution, loss of product during transfers and filtration, or the selection of an inappropriate solvent.

Probable Causes & Solutions:

Probable CauseProposed Solution & Scientific Rationale
Suboptimal Solvent Choice Select a solvent with a steep solubility curve. The ideal solvent will have high solubility for your compound at high temperatures and low solubility at low temperatures.[2] This ensures that a significant portion of the product crystallizes upon cooling. Perform solubility tests with various solvents to find the optimal one.
Insufficient Cooling Ensure the solution is cooled to a sufficiently low temperature. The solubility of the compound decreases as the temperature drops. Cooling the solution in an ice bath or even a freezer (if the solvent's freezing point allows) can significantly increase the yield of crystals.[6]
Using Too Much Solvent Dissolve the compound in the minimum amount of hot solvent. Using an excessive amount of solvent will result in a solution that is not saturated upon cooling, and therefore, less product will crystallize out.[5]
Premature Crystallization During Hot Filtration Keep the filtration apparatus hot. If you are performing a hot filtration to remove insoluble impurities, crystallization can occur in the funnel, leading to product loss.[8] To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine?

A1: The impurities can originate from the starting materials or be byproducts of the reaction. Common impurities in amide synthesis include unreacted carboxylic acids and amines.[9] In this specific case, potential impurities could include 2-methylpiperazine, 2-nitrobenzoic acid, and mono-acylated piperazine derivatives. Additionally, side reactions or degradation can lead to other related substances.

Q2: How does the choice of solvent affect the crystal morphology and purity?

A2: The solvent plays a critical role in the crystallization process. It not only affects the solubility but also influences the crystal habit (the external shape of the crystal) and can even lead to the formation of different polymorphic forms.[10][11] The interaction between the solvent and the growing crystal faces can either promote or inhibit growth in certain directions, thus altering the final crystal shape.[3] A well-chosen solvent will promote the growth of well-defined, pure crystals by allowing for slow, controlled crystallization and excluding impurities from the crystal lattice.[5]

Q3: Is it possible to use an anti-solvent crystallization method for this compound?

A3: Yes, anti-solvent crystallization is a viable technique. This method is particularly useful if you have a solvent in which your compound is very soluble and another solvent (the anti-solvent) in which it is poorly soluble, and the two solvents are miscible. The process involves dissolving the compound in the "good" solvent and then slowly adding the anti-solvent to induce precipitation and crystallization. This technique can provide good control over the supersaturation rate.

Q4: What is the purpose of "seeding" in crystallization, and should I consider it?

A4: Seeding involves adding a small crystal of the pure compound to the supersaturated solution to initiate crystallization.[12] This provides a template for crystal growth and can help to control the crystal size and polymorph.[13] If you are having trouble with spontaneous nucleation or are consistently getting a specific, undesirable crystal form, seeding with a crystal of the desired form can be a powerful tool.

Q5: How can I confirm the purity of my final crystalline product?

A5: Several analytical techniques can be used to assess the purity of your 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities if their signals do not overlap with the product's signals.[14] Melting point analysis is a simpler technique where a sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.[15]

Visualizing the Troubleshooting Workflow

Caption: A troubleshooting flowchart for common crystallization issues.

References

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine Chromatography

Welcome to the Technical Support Center for optimizing the mobile phase for the chromatographic analysis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing the mobile phase for the chromatographic analysis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve robust and reliable chromatographic separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine and provides a systematic approach to resolving them.

Issue 1: My peak for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is tailing significantly.

Q1: What are the primary causes of peak tailing for a compound like 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine?

A1: Peak tailing for this compound, which contains a basic piperazine moiety, is most often caused by secondary interactions between the analyte and the stationary phase in reversed-phase HPLC.[1] The primary culprits are:

  • Silanol Interactions: Residual, acidic silanol groups (Si-OH) on the surface of silica-based columns can interact ionically with the basic nitrogen atoms of the piperazine ring.[1][2] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer, causing the characteristic tail.

  • Mass Overload: Injecting too much sample can saturate the active sites on the column, leading to peak distortion and tailing.[3]

Q2: How can I systematically troubleshoot and eliminate peak tailing?

A2: Follow this step-by-step protocol to diagnose and resolve peak tailing:

Step 1: Quantify the Problem Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) from your chromatogram. A value close to 1.0 is ideal, while a value greater than 1.2 indicates significant tailing.[1]

Step 2: Rule out Mass Overload Dilute your sample by a factor of 10 and reinject it. If the peak shape improves and the tailing factor decreases, the original issue was mass overload.[1] In this case, reduce your sample concentration or injection volume.

Step 3: Optimize the Mobile Phase pH The ionization state of both your analyte and the column's silanol groups is controlled by the mobile phase pH.[1]

  • Low pH (2-3): This is often the most effective strategy. By lowering the pH with an acidic modifier like formic acid or trifluoroacetic acid (TFA), you protonate the silanol groups, minimizing their ability to interact with the protonated piperazine.[2]

  • High pH (>8): At a higher pH, the piperazine analyte is in its neutral form, which can also improve peak shape. However, this requires a pH-stable column.

Step 4: Introduce a Competing Base If tailing persists, especially at low pH, adding a small amount of a competing base like triethylamine (TEA) can be effective.[1] TEA is a small basic molecule that preferentially interacts with active silanol sites, effectively shielding your analyte from these secondary interactions.[1] A typical starting concentration is 0.1% (v/v) in the mobile phase.[1] Note that TEA can suppress MS signals and has a high UV cutoff.[1]

Step 5: Increase Buffer Strength Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol interactions by increasing the ionic strength of the mobile phase.[1][4]

Issue 2: I am having difficulty achieving adequate retention of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine on my C18 column.

Q1: Why might a polar compound like this not retain well on a C18 column?

A1: While the nitrobenzoyl groups add some hydrophobicity, the overall polarity of the molecule, especially if protonated, can lead to poor retention on a non-polar C18 stationary phase. In some cases with similar compounds like piperazine itself, it has been observed to elute at the dead time in reversed-phase chromatography.[5][6]

Q2: What are the first steps to improve retention?

A2: The initial approach should focus on manipulating the mobile phase:

  • Decrease the Organic Solvent Percentage: The most straightforward way to increase retention in reversed-phase chromatography is to decrease the percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. Methanol is generally considered a weaker solvent than acetonitrile in reversed-phase HPLC, which could lead to increased retention.

  • Mobile Phase pH Adjustment: As discussed for peak tailing, pH plays a critical role. By adjusting the pH to suppress the ionization of the piperazine moiety (moving towards a more basic pH), you can increase its hydrophobicity and, therefore, its retention on a C18 column. Remember to use a column that is stable at the chosen pH.

Issue 3: I am struggling to separate 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine from its related impurities.

Q1: My resolution is poor. What mobile phase parameters can I adjust to improve it?

A1: Improving resolution often involves fine-tuning the mobile phase to alter the selectivity of your separation.

  • Optimize the Organic Solvent Ratio: Perform a gradient analysis to determine the optimal organic solvent concentration for separation. If you are already running a gradient, try making it shallower to increase the separation between closely eluting peaks.

  • Change the Organic Modifier: As mentioned for retention, switching between acetonitrile and methanol can alter the elution order of your compound and its impurities due to different interactions.

  • Adjust the Mobile Phase pH: A change in pH can differentially affect the retention times of your main compound and its impurities, potentially leading to better separation.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For aromatic compounds like this, a phenyl-hexyl or a biphenyl stationary phase can provide alternative pi-pi interactions that may improve resolution.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine on a C18 column?

A1: A good starting point for method development would be a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes. This will help to elute a wide range of potential impurities and give you an idea of the required solvent strength.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both are common choices in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and UV cutoff, which can be advantageous. However, methanol can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.[3] It is often beneficial to screen both during method development to see which provides better resolution for your specific sample.

Q3: When is it appropriate to use a buffer in the mobile phase?

A3: A buffer is essential when you need to maintain a constant pH, which is critical for reproducible retention times and peak shapes of ionizable compounds like 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.[4] A good rule of thumb is to use a buffer when the mobile phase pH is within 1.5 pH units of the analyte's pKa. For this compound, with the basic piperazine core, controlling the pH is crucial. Phosphate and formate buffers are common choices.[3]

Q4: Can I use normal-phase chromatography for this compound?

A4: Yes, normal-phase chromatography is a viable alternative, especially if you are struggling with retention in reversed-phase.[8] In some cases for piperazine derivatives, normal-phase has been reported to be necessary.[5][6] A typical normal-phase system would use a polar stationary phase (e.g., silica or cyano) and a non-polar mobile phase (e.g., a mixture of hexane and a polar modifier like ethanol or isopropanol).

Q5: What impact does temperature have on my separation?

A5: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also alter the selectivity of the separation. Maintaining a constant and controlled column temperature is crucial for reproducible results. A typical starting point is 30-35 °C.[9][10]

Experimental Protocols and Data

Protocol 1: Systematic Mobile Phase pH Screening
  • Prepare Mobile Phases:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase A2: 20 mM Ammonium Formate in Water, pH adjusted to 4.5 with Formic Acid

    • Mobile Phase A3: 20 mM Ammonium Bicarbonate in Water, pH adjusted to 8.5 with Ammonium Hydroxide (use a pH-stable column)

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm, determined by UV scan)

  • Procedure:

    • Equilibrate the column with a 90:10 mixture of the respective aqueous phase (A1, A2, or A3) and acetonitrile.

    • Inject the sample and run a suitable gradient (e.g., 10-90% B over 15 minutes).

    • Evaluate the chromatograms for peak shape, retention time, and resolution.

Data Presentation: Effect of Mobile Phase pH on Peak Shape
Mobile Phase pHTailing Factor (Tf)Observations
2.7 (0.1% Formic Acid)1.1Symmetrical peak shape, good retention.[2]
4.5 (Ammonium Formate)1.8Significant peak tailing due to partial ionization of analyte and silanols.
8.5 (Ammonium Bicarbonate)1.2Improved peak shape compared to pH 4.5, but requires a pH-stable column.

Visualization

Logical Workflow for Mobile Phase Optimization

Mobile_Phase_Optimization start Start: Poor Chromatography (Tailing, Poor Resolution) check_overload Check for Mass Overload (Dilute and Re-inject) start->check_overload overload_yes Reduce Sample Concentration or Injection Volume check_overload->overload_yes Yes overload_no Problem Persists check_overload->overload_no No end End: Optimized Method overload_yes->end optimize_ph Optimize Mobile Phase pH (Low pH: 2-3 is a good start) overload_no->optimize_ph ph_good Peak Shape/Resolution Improved optimize_ph->ph_good Yes ph_bad Tailing/Resolution Still Poor optimize_ph->ph_bad No ph_good->end add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA for tailing) ph_bad->add_modifier modifier_good Problem Solved add_modifier->modifier_good Yes modifier_bad Issue Remains add_modifier->modifier_bad No modifier_good->end change_organic Change Organic Modifier (Acetonitrile <=> Methanol) modifier_bad->change_organic organic_good Separation Achieved change_organic->organic_good Yes organic_bad Consider Different Column Chemistry (e.g., Phenyl-Hexyl, Biphenyl) change_organic->organic_bad No organic_good->end organic_bad->end

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic handling instructions. To ensure the absolute integrity of your drug development workflows, we must understand the fundamental chemical causality behind the degradation of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

This molecule features a 2-methylpiperazine core flanked by two 2-nitrobenzoyl groups linked via amide bonds. Its primary vulnerabilities lie in the photochemistry of the nitroaromatic rings and the hydrolytic susceptibility of the amide linkages. The following troubleshooting guide, protocols, and data summaries are designed as self-validating systems to secure your long-term storage and stability testing.

Part 1: Troubleshooting Guide & FAQs

Q1: My stored API batch is shifting from a pale yellow powder to a dark brown/orange color. What is causing this, and is the batch ruined? The Causality: You are observing the classic photodegradation of the 2-nitrobenzoyl moiety. Nitroaromatic compounds are highly susceptible to photolysis under UV and visible light[1]. When photons excite the nitro group (via n→π∗ or π→π∗ transitions), the molecule enters a reactive triplet state. This triggers an intramolecular photoreduction, converting the nitro group ( −NO2​ ) into nitroso ( −NO ) or hydroxylamine ( −NHOH ) derivatives[2]. These resulting conjugated systems are highly chromophoric, causing the drastic color shift. The Solution: The batch is likely compromised and must be re-analyzed via HPLC. To prevent this, the compound must be stored in actinic (amber) glass vials or completely opaque containers to block wavelengths below 500 nm.

Q2: After 6 months of storage, my HPLC chromatogram shows a decrease in the main API peak and the appearance of two new, highly polar peaks at lower retention times. What are these degradants? The Causality: This is the chemical signature of amide hydrolysis. The amide bonds connecting the 2-nitrobenzoyl groups to the piperazine nitrogens are susceptible to nucleophilic attack by water. This cleavage yields 2-methylpiperazine and 2-nitrobenzoic acid. Notably, due to the steric hindrance provided by the methyl group at the C2 position of the piperazine ring, the N1 and N4 amides will hydrolyze at asymmetric rates[3]. The Solution: This degradation is catalyzed by high moisture and extremes in micro-environmental pH. Ensure your long-term storage utilizes tightly sealed containers with desiccant packs (e.g., silica gel) to maintain low relative humidity (RH).

Q3: How do I establish a regulatory-compliant long-term storage protocol for this specific molecule? The Causality: To predict shelf-life and establish a re-test period, you must follow the ICH Q1A(R2) guidelines[4]. Because this molecule is susceptible to both thermal and hydrolytic degradation, long-term stability must be evaluated at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C / 65% RH) for a minimum of 12 months[5]. Accelerated testing at 40°C / 75% RH for 6 months is mandatory to evaluate the thermodynamic kinetics of the amide cleavage and predict the impact of short-term shipping excursions[6].

Part 2: Mechanistic Pathways & Quantitative Data

To effectively mitigate degradation, we must map the thermodynamic and photochemical pathways.

G API 2-Methyl-1,4-bis (2-nitrobenzoyl)piperazine Photo Photodegradation (UV/Vis Light) API->Photo Hydro Amide Hydrolysis (Moisture/pH) API->Hydro Nitroso Nitroso/Hydroxylamine Derivatives Photo->Nitroso Nitro Reduction Cleavage 2-Methylpiperazine + 2-Nitrobenzoic Acid Hydro->Cleavage Bond Cleavage

Caption: Mechanistic degradation pathways of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Quantitative Degradation Profile Summary
Degradation PathwayPrimary TriggerKey DegradantsDegradation Rate (Est.)Preventive Measure
Photoreduction UV/Vis Light (<500 nm)Nitroso/Hydroxylamine derivativesHigh (Days to Weeks)Amber glass, absolute darkness
Amide Hydrolysis High Humidity (>60% RH)2-Methylpiperazine, 2-Nitrobenzoic acidModerate (Months)Desiccator, inert Argon overlay
Thermal Oxidation Temp > 40°CN-oxides, Piperazine ring openingLow (Years)Store at ≤ 25°C

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies are designed with built-in validation checkpoints.

Protocol 1: Stability-Indicating HPLC Assay (Mass Balance Validated)

This protocol ensures that no degradation products are "hiding" in the baseline, providing a true representation of sample purity.

  • Sample Preparation: Dissolve 10.0 mg of the stored API in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Sonicate for 5 minutes in the dark to prevent concurrent photodegradation.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Mobile Phase: Gradient elution from 90% Water (0.1% TFA) to 90% Acetonitrile (0.1% TFA) over 20 minutes. Rationale: The acidic modifier suppresses the ionization of the 2-nitrobenzoic acid degradant, ensuring sharp peak shapes.

    • Detection: UV at 254 nm (captures the aromatic benzoyl groups) and 210 nm (captures the piperazine core).

  • Self-Validation Checkpoint (Mass Balance): Calculate the total molar equivalents of the parent API peak and all identified degradant peaks using their respective Relative Response Factors (RRF). Rule: The sum must equal 98.0% – 102.0% of the initial Day 0 concentration. If the mass balance falls below 98.0%, it indicates the formation of volatile degradants or non-UV-absorbing polymeric species, requiring secondary analysis via LC-MS.

Protocol 2: ICH Q1A(R2) Compliant Stress Testing Workflow

To establish a definitive shelf-life, execute the following forced degradation workflow.

  • Batch Aliquoting: Divide the primary API batch into three primary sub-batches to account for statistical variance[4].

  • Environmental Chamber Setup:

    • Long-Term: Place aliquots in a calibrated chamber at 25°C ± 2°C / 60% RH ± 5% RH[5].

    • Accelerated: Place aliquots in a calibrated chamber at 40°C ± 2°C / 75% RH ± 5% RH[6].

  • Sampling Matrix: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term, and 0, 3, and 6 months for accelerated testing.

  • Evaluation: If a "significant change" (defined as a 5% shift from initial assay values) occurs during the 6-month accelerated test, the proposed re-test period must be based strictly on real-time long-term data without extrapolation[4].

Workflow cluster_0 ICH Q1A(R2) Storage Conditions Start API Batch Preparation LongTerm Long-Term: 25°C/60% RH or 30°C/65% RH Start->LongTerm Accel Accelerated: 40°C/75% RH (6 Months) Start->Accel Analysis Stability-Indicating HPLC (0, 3, 6, 9, 12, 18, 24 mo) LongTerm->Analysis Accel->Analysis Eval Data Evaluation & Mass Balance Check Analysis->Eval Action Establish Re-test Period & Storage Label Eval->Action

Caption: ICH Q1A(R2) compliant stability testing and validation workflow.

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural elucidation of complex functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural elucidation of complex functionalized heterocycles. A recurring challenge in drug development is the characterization of molecules like 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Researchers often encounter severe NMR signal overlap that mimics a highly impure sample, even when orthogonal techniques (like LC-MS) confirm high purity.

This guide is designed to decode the causality behind these spectral artifacts and provide self-validating protocols to resolve them.

Diagnostic Workflow

NMR_Troubleshooting Start 1D ¹H NMR at 298 K (CDCl₃ or DMSO-d₆) Assess Signal Overlap in Piperazine Region? Start->Assess Pure Standard Processing Assess->Pure No Hypothesis Hypothesis: Restricted Amide Bond Rotation Assess->Hypothesis Yes VTNMR Execute VT-NMR Protocol (Heat to 350-380 K) Hypothesis->VTNMR Coalesce Do signals coalesce into sharp peaks? VTNMR->Coalesce Confirm Dynamic Exchange Confirmed (Rotamers) Coalesce->Confirm Yes Impurity Investigate as Chemical Impurity Coalesce->Impurity No LowTemp Cool down to 273 K & Acquire 2D NMR (HSQC) Confirm->LowTemp Require exact assignments? Assign Resolve & Assign Diastereotopic Protons LowTemp->Assign

Diagnostic workflow for resolving NMR signal overlap caused by restricted amide bond rotation.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine at 298 K look like a complex mixture? A1: The complexity arises from two intersecting structural features. First, the molecule contains two tertiary amide bonds (at N1 and N4). The partial double-bond character of the C-N amide bonds restricts free rotation, leading to multiple stable conformers (rotamers) in solution . Second, the methyl group at the C2 position breaks the symmetry of the piperazine ring. This asymmetry makes the remaining ring protons diastereotopic. At room temperature (298 K), the interconversion between rotamers is slow on the NMR timescale, resulting in overlapping, broadened signal sets for each conformational state.

Q2: How do I differentiate between actual chemical impurities and rotameric states? A2: The most robust method is Variable Temperature NMR (VT-NMR) . By incrementally heating the sample, you supply the thermal energy required to overcome the rotational barrier (ΔG‡) of the amide bonds. As the exchange rate increases, the distinct rotamer signals will broaden, reach a coalescence temperature (Tc), and eventually merge into a single, sharp, time-averaged spectrum .

Q3: The piperazine ring protons (2.5–4.5 ppm) are completely overlapping. Which 2D NMR techniques should I prioritize? A3: To untangle this region, you must spread the signals into a second frequency dimension. I recommend cooling the sample to 273 K to "freeze" the rotamers into sharp, distinct states, followed by a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment . Because the ¹³C chemical shift dispersion is much larger (~200 ppm) than ¹H (~10 ppm), overlapping proton signals will be cleanly separated along the carbon axis.

Quantitative Data Summary

To assist in your spectral interpretation, below is a summary of the expected dynamic NMR parameters and chemical shift dispersions for N-benzoylated piperazine systems.

ParameterTypical Value RangeMechanistic Significance
Amide Rotational Barrier (ΔG‡) 56 – 80 kJ/molDictates the slow exchange regime at 298 K, causing rotameric signal splitting.
Coalescence Temperature (Tc) 320 – 350 KThe thermal threshold where rotation outpaces the NMR timescale, merging signals.
¹³C Chemical Shift Dispersion 40 – 55 ppmProvides the wide frequency domain necessary to resolve overlapping ¹H signals in HSQC.
Diastereotopic ¹H Splitting (Δν) 0.2 – 0.8 ppmThe chemical shift difference between axial and equatorial protons on the asymmetric ring.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

Causality: Heating the sample increases thermal energy, accelerating C-N bond rotation. When the exchange rate exceeds the frequency difference between the rotamer signals, they coalesce into a single peak. Self-Validating Mechanism: The reversibility of the spectral changes upon returning to the initial temperature validates that the sample underwent physical exchange, not thermal degradation.

  • Step 1: Solvent Selection & Preparation. Dissolve 10-15 mg of the compound in 0.6 mL of DMSO-d₆. DMSO-d₆ is strictly required because its high boiling point (189 °C) safely permits heating up to 380 K without boiling, which would otherwise destroy the magnetic lock and shims.

  • Step 2: Initial Acquisition. Acquire a standard 1D ¹H NMR spectrum at 298 K. Ensure the probe is properly tuned and matched.

  • Step 3: Incremental Heating. Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K). Allow 5-10 minutes for thermal equilibration at each step before acquiring the spectrum.

  • Step 4: Coalescence Observation. Monitor the broad, overlapping signals in the 2.5–4.5 ppm (piperazine) and 7.4–8.2 ppm (aromatic) regions. Identify the coalescence temperature (Tc) where the split signals merge into a flat, broad peak before sharpening into a single resonance.

  • Step 5: Reversibility Check (Critical). Cool the probe back down to 298 K and acquire a final spectrum. Overlay this with the Step 2 spectrum to confirm no chemical degradation occurred during the heating process.

Protocol 2: Low-Temperature 2D NMR (HSQC & EXSY)

Causality: At 298 K, intermediate exchange rates cause line broadening, which degrades the signal-to-noise ratio in 2D experiments. Cooling the sample slows the exchange, sharpening the lines and maximizing polarization transfer efficiency. Self-Validating Mechanism: In a NOESY/EXSY spectrum, chemical exchange cross-peaks will appear with the same phase as the diagonal peaks, whereas spatial NOE cross-peaks (in small molecules) will have the opposite phase. This internal phase difference inherently validates whether a cross-peak represents a rotameric exchange or spatial proximity.

  • Step 1: Solvent Selection. Dissolve the sample in CDCl₃, which remains liquid at lower temperatures and has a lower freezing point than DMSO-d₆.

  • Step 2: Cooling. Lower the probe temperature to 273 K to slow the amide bond rotation, freezing the molecule into discrete rotameric states and sharpening the signals.

  • Step 3: HSQC Acquisition. Run a phase-sensitive ¹H-¹³C HSQC. The diastereotopic CH₂ protons of the piperazine ring will appear as two distinct cross-peaks at different ¹H frequencies but identical ¹³C frequencies.

  • Step 4: NOESY/EXSY Acquisition. Acquire a 2D NOESY spectrum with a mixing time (τm) optimized for exchange (typically 300-500 ms). Look for cross-peaks between the distinct rotamer signals. Use the phase-check validation mentioned above to confirm which signals belong to the same proton in different conformational states.

References
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL:[Link]

  • Variable Temperature to Improve NMR Resolution Source: University of Ottawa NMR Facility Blog URL:[Link]

  • 2D NMR Introduction Source: Chemistry LibreTexts URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Cytotoxicity of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in High-Throughput Screening

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cytotoxicity of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in high-throughput screening (HTS...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cytotoxicity of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in high-throughput screening (HTS) assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying scientific principles to empower you to effectively troubleshoot and optimize your experiments.

Understanding the Science: The Dual Nature of the Nitrobenzoyl Moiety

The observed cytotoxicity of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is likely rooted in the chemical nature of its nitroaromatic groups. Such compounds can undergo enzymatic reduction within the cell, a process that is central to their biological activity and, in this context, their toxicity.

The key to understanding this compound's cytotoxicity lies in the activity of intracellular reductases, particularly nitroreductases (NTRs).[1][2] These enzymes are capable of reducing the nitro groups on the benzoyl rings to form highly reactive intermediates, such as nitroso and hydroxylamine species.[1][3] These intermediates can then lead to a cascade of downstream effects, including:

  • Oxidative Stress: The reactive intermediates can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide radicals.[4][5] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[6]

  • DNA Damage: The reactive metabolites of nitroaromatic compounds can directly interact with and damage cellular DNA.[3][6]

  • Apoptosis Induction: Significant cellular stress and DNA damage can trigger programmed cell death, or apoptosis. Many piperazine derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[7]

It is this bioreductive activation that can turn an otherwise stable compound into a potent cytotoxin within the cellular environment.[3] The expression levels of nitroreductases can vary between different cell lines, which may explain variability in cytotoxic responses.[1]

Proposed Mechanism of Cytotoxicity

Cytotoxicity_Mechanism Compound 2-Methyl-1,4-bis (2-nitrobenzoyl)piperazine Nitroreductase Nitroreductase (NTR) Compound->Nitroreductase Enzymatic Reduction ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->ReactiveIntermediates ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS Redox Cycling DNADamage DNA Damage ReactiveIntermediates->DNADamage Direct Adducts OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis Triggers

Caption: Proposed mechanism of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing widespread cytotoxicity across multiple cell lines with this compound?

A1: The probable cause is the bioreductive activation of the nitrobenzoyl groups by intracellular enzymes like nitroreductases.[1][2] This is a fundamental mechanism of toxicity for many nitroaromatic compounds.[4][5] Since these enzymes are present in many cell types, broad-spectrum cytotoxicity is not unexpected. The level of these enzymes can differ between cell lines, which may account for some variability in the observed IC50 values.

Q2: Could the compound's poor solubility be contributing to the cytotoxicity I'm observing?

A2: Yes, poor solubility can be a significant confounding factor. If the compound precipitates in the assay medium, it can lead to inconsistent and inaccurate results.[8] Compound aggregates can also induce cellular stress responses that are independent of the compound's pharmacological activity. It is crucial to ensure that the compound is fully solubilized at the tested concentrations.

Q3: Is it possible that the compound is interfering with my assay readout?

A3: This is a valid concern, especially with colorimetric or fluorescence-based assays. Nitroaromatic compounds are often colored and can absorb light in the visible spectrum, potentially interfering with absorbance readings.[9] They can also have intrinsic fluorescence or act as quenchers. It is essential to run appropriate controls to rule out assay interference.[10]

Q4: Can I reduce the cytotoxicity by simply lowering the concentration of the compound?

A4: While lowering the concentration will likely reduce cytotoxicity, it may also reduce the desired on-target activity to a level that is no longer detectable. The goal is to find a therapeutic window where you can observe the desired biological effect without inducing significant cell death. The strategies outlined in this guide aim to widen this therapeutic window.

Q5: Are there any alternative compounds I could consider with a similar scaffold but potentially lower toxicity?

A5: Structural analogs with modifications to the nitrobenzoyl group could exhibit lower toxicity. For example, replacing the nitro group with other electron-withdrawing groups that are not substrates for nitroreductases might be an option. However, this would require chemical synthesis and is a longer-term strategy. The immediate focus should be on optimizing the assay conditions for the current compound.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and mitigate the cytotoxicity of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in your HTS assays.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed CheckSolubility 1. Verify Compound Solubility Start->CheckSolubility AssayInterference 2. Rule Out Assay Interference CheckSolubility->AssayInterference If soluble OptimizeAssay 3. Optimize Assay Parameters AssayInterference->OptimizeAssay No interference UseCytoprotectants 4. Implement Cytoprotective Agents OptimizeAssay->UseCytoprotectants DataAnalysis 5. Analyze and Interpret Data UseCytoprotectants->DataAnalysis Proceed Proceed with Screening DataAnalysis->Proceed Cytotoxicity Mitigated

Caption: A stepwise workflow for troubleshooting compound-induced cytotoxicity in HTS.

Problem: High Cytotoxicity and Inconsistent IC50 Values
Potential Cause Recommended Solution
Poor Compound Solubility Verify solubility limit: Determine the maximum concentration at which the compound remains soluble in your final assay medium. Use appropriate formulation strategies: For poorly soluble compounds, consider using co-solvents like DMSO (keeping the final concentration below 0.5%), or formulating with solubilizing agents such as cyclodextrins.[8][11][12][13][14]
Bioreductive Activation Reduce incubation time: Shorter exposure of the cells to the compound may be sufficient to observe on-target effects while minimizing the accumulation of toxic metabolites. Lower cell density: In some cases, a lower cell density can reduce the metabolic capacity of the well, thereby decreasing the rate of compound activation.
Oxidative Stress Co-treatment with antioxidants: The addition of an antioxidant like N-acetylcysteine (NAC) or Vitamin E to the assay medium can help neutralize ROS and reduce oxidative stress-induced cytotoxicity.[15]
Problem: Potential for False Positives due to Assay Interference
Potential Cause Recommended Solution
Compound Color Run a compound-only control: Measure the absorbance or fluorescence of the compound in the assay buffer without cells to determine its intrinsic signal at the assay wavelength.[9] Subtract this background from your experimental wells.
Compound Fluorescence Perform a spectral scan: If using a fluorescence-based assay, determine the excitation and emission spectra of the compound to check for overlap with your assay's fluorophores.
Inhibition of Reporter Enzymes Run a counter-screen: For assays that use reporter enzymes like luciferase, perform a counter-screen to identify compounds that directly inhibit the reporter.[10]

Experimental Protocols

Protocol 1: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress

This protocol describes how to incorporate the antioxidant NAC into your cytotoxicity assay to determine if oxidative stress is a primary driver of the observed cell death.

Materials:

  • 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine stock solution

  • N-acetylcysteine (NAC) stock solution (e.g., 1M in sterile water, pH adjusted to 7.0)

  • Cell culture medium

  • Cells of interest

  • Microplates (e.g., 96-well)

  • Cytotoxicity assay reagents (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Treatment Solutions:

    • Prepare serial dilutions of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in cell culture medium.

    • For each concentration of the test compound, prepare a corresponding solution that also contains NAC at a final concentration of 1-5 mM.

    • Prepare control wells: medium only, medium with DMSO (vehicle control), medium with NAC only, and a positive control for cytotoxicity.

  • Compound and NAC Addition: Remove the old medium from the cells and add the prepared treatment solutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Perform your chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Compare the dose-response curves of the compound with and without NAC. A rightward shift in the IC50 curve in the presence of NAC suggests that oxidative stress contributes significantly to the compound's cytotoxicity.

Protocol 2: Control Experiment for Assay Interference

This protocol is designed to assess whether 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine interferes with the readout of your cytotoxicity assay.

Materials:

  • 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine stock solution

  • Cell-free assay buffer (the same medium used in your assay)

  • Microplates

  • Cytotoxicity assay reagents

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of the compound in the cell-free assay buffer, covering the same concentration range used in your cellular assay.

  • Plate Setup: Add the compound dilutions to the wells of a microplate. Include a buffer-only control and a vehicle control.

  • Add Assay Reagents: Add the cytotoxicity assay reagents to each well, following the same procedure as in your cellular assay.

  • Incubation: Incubate the plate for the time specified in the assay protocol.

  • Read Plate: Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

  • Data Analysis: If you observe a concentration-dependent change in the signal in the absence of cells, it indicates that your compound is interfering with the assay readout. This data can be used to correct the results from your cellular experiments.

References

  • Qi, W., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Cenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants. Available at: [Link]

  • Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. Available at: [Link]

  • Nemeikaite-Ceniene, A., et al. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Pharmaceuticals. Available at: [Link]

  • Cenas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants. Available at: [Link]

  • Wang, D., et al. (2025). Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. Chemical Society Reviews. Available at: [Link]

  • Nemeikaitė-Čėnienė, A., et al. (2006). Chemical aspects of cytotoxicity of nitroaromatic explosives: a review. Biologija. Available at: [Link]

  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Tiwari, J., et al. (2019). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • Yarim, M., et al. (2013). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Saquib, M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Hirakawa, K., et al. (2006). Carcinogenic 3-nitrobenzanthrone induces oxidative damage to isolated and cellular DNA. Carcinogenesis. Available at: [Link]

  • Kumar, L. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Kim, J., et al. (2016). Cytoprotective Effects of Natural Compounds against Oxidative Stress. Molecules. Available at: [Link]

  • Higuchi, K., et al. (2016). Oxidative stress controlling agents are effective for small intestinal injuries induced by non-steroidal anti-inflammatory drugs. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • Kumar, A. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Tiwari, J., et al. (2019). Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2012). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences. Available at: [Link]

  • Samuni, A., et al. (2002). Nitroxides as antioxidants: Tempol protects against EO9 cytotoxicity. Molecular and Cellular Biochemistry. Available at: [Link]

  • Li, J., et al. (2021). Cytoprotection against Oxidative Stress by Methylnissolin-3-O-β-d-glucopyranoside from Astragalus membranaceus Mainly via the Activation of the Nrf2/HO-1 Pathway. Molecules. Available at: [Link]

  • Gao, S., et al. (2018). Cytoprotective effect of chlorogenic acid against hydrogen peroxide-induced oxidative stress in MC3T3-E1 cells through PI3K/Akt-mediated Nrf2/HO-1 signaling pathway. Journal of Zhejiang University Science B. Available at: [Link]

  • Senger, S., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem. Available at: [Link]

  • Thakkar, R., et al. (2020). Strategies in poorly soluble drug delivery systems. Academia.edu. Available at: [Link]

  • Asanuma, M., et al. (2007). Nitration of specific tyrosine residues of cytochrome C is associated with caspase-cascade inactivation. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Nemeikaitė-Čėnienė, A., et al. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: the roles of compound lipophilicity and cytochrome P-450- and DT-diaphorase-catalyzed reactions. Chemija. Available at: [Link]

  • Chen, Z., et al. (2013). Cytoprotective effect of white tea against H2O2-induced oxidative stress in vitro. Food and Chemical Toxicology. Available at: [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules. Available at: [Link]

  • Tsuchiya, T., et al. (2003). Caspase-independent cell death by low concentrations of nitric oxide in PC12 cells: involvement of cytochrome C oxidase inhibition and the production of reactive oxygen species in mitochondria. Journal of Neurochemistry. Available at: [Link]

  • Tice, R. R., et al. (2013). Improving the Human Hazard Characterization of Chemicals: A Tox21 Update. Environmental Health Perspectives. Available at: [Link]

  • Gürdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Informa Healthcare. Available at: [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex. Available at: [Link]

  • Montano, E. N., et al. (2025). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Available at: [Link]

  • Gürdal, E. E., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nemeikaitė-Čėnienė, A., et al. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds. Lietuvos mokslų akademija. Available at: [Link]

  • Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. PubMed. Available at: [Link]

  • Aldeghi, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • Blanchard, S., et al. (2007). Caspase activation by anticancer drugs: the caspase storm. Biochemical Pharmacology. Available at: [Link]

  • Kagan, V. E., et al. (2000). The effects of nitroxide radicals on oxidative DNA damage. Free Radical Biology and Medicine. Available at: [Link]

  • Daiber, A. (2018). Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches. British Journal of Pharmacology. Available at: [Link]

  • Liu, Y., et al. (2016). Activation and Denitrosylation of Procaspase-3 in KA-induced Excitotoxicity. Neurochemical Research. Available at: [Link]

  • Sies, H. (2022). Oxidative Stress. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine and Standard Piperazine Derivatives for Researchers

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the novel compound 2-Methyl-1,4-bis(2-nitrobenzoyl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the novel compound 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine against a range of standard piperazine derivatives. By examining its structural features and extrapolating from the well-documented activities of related compounds, we aim to provide a predictive analysis of its potential performance and guide future experimental design.

The Piperazine Scaffold: A Cornerstone in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous "privileged scaffold" in modern drug discovery.[1] Its conformational flexibility, coupled with the ability to modify the two nitrogen atoms, allows for the fine-tuning of physicochemical properties and biological activity.[2] This versatility has led to the incorporation of the piperazine moiety into a vast array of approved drugs, targeting a wide spectrum of diseases, including cancer, neurological disorders, and infectious diseases.[3][4]

Synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine and its Analogs

The synthesis of N,N'-disubstituted piperazines is a fundamental process in medicinal chemistry.[5][6] The target compound, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, can be synthesized through the acylation of 2-methylpiperazine with 2-nitrobenzoyl chloride.

General Synthesis of N,N'-bis(nitrobenzoyl)piperazines

The following protocol outlines a general method for the synthesis of N,N'-bis(nitrobenzoyl)piperazine derivatives, which can be adapted for the specific synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Experimental Protocol: Synthesis of 1,4-bis(4-nitrobenzoyl)piperazine [7]

  • Materials: Piperazine, 4-nitrobenzoyl chloride, Triethylamine (Et3N), Chloroform (CHCl3), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve piperazine and triethylamine in chloroform and cool the mixture to 0 °C.

    • Add a solution of 4-nitrobenzoyl chloride in chloroform dropwise to the cooled mixture.

    • Allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 1,4-bis(4-nitrobenzoyl)piperazine.

This protocol can be modified by substituting piperazine with 2-methylpiperazine and 4-nitrobenzoyl chloride with 2-nitrobenzoyl chloride to obtain the target compound. The synthesis of 2-methylpiperazine itself can be achieved through various methods, including photocatalytic reactions or by starting from chiral precursors.[8][9][10]

dot

Caption: General synthetic workflow for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Comparative Analysis: Structural Features and Predicted Activity

In the absence of direct experimental data for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, a comparative analysis based on structure-activity relationships (SAR) of related compounds can provide valuable insights into its potential biological profile.

The Role of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center and can influence the compound's conformational preferences. This can lead to stereoselective interactions with biological targets, potentially enhancing potency and selectivity. The synthesis of specific enantiomers of 2-methylpiperazine has been a focus of research to explore these stereochemical advantages.[9]

The Influence of the Bis(2-nitrobenzoyl) Substituents

The N,N'-diacyl substitution pattern significantly alters the electronic and steric properties of the piperazine core compared to the more common N-aryl or N-alkyl derivatives. The amide bonds introduce planarity and the potential for hydrogen bonding interactions.

The presence of nitro groups on the benzoyl rings is particularly noteworthy. Nitroaromatic compounds are known to possess a range of biological activities, and their mutagenic and carcinogenic potential is an area of active research.[11][12] In the context of anticancer drug design, nitro groups can enhance the cytotoxic activity of molecules.[13] The ortho position of the nitro group relative to the benzoyl carbonyl may influence the molecule's conformation and its ability to interact with target proteins.

Predicted Biological Performance: A Data-Driven Extrapolation

Based on the extensive literature on piperazine derivatives, we can predict the potential therapeutic applications of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Anticancer Potential

Numerous piperazine derivatives have demonstrated significant anticancer activity.[1][3][14] The presence of nitrobenzoyl moieties in the target compound suggests a strong likelihood of cytotoxic effects against cancer cell lines. For instance, piperazine-tethered hybrids have shown that the addition of a nitro group to an aromatic ring can significantly enhance cytotoxic activity.[13]

Table 1: Anticancer Activity of Representative Piperazine Derivatives

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
N-Arylpiperazine DerivativesMCF-7 (Breast)Cytotoxicity15 - 19[15]
Piperazine Amide DerivativeMDA-MB-231 (Breast)MTT Assay11.3[14]
Benzoxazole-Piperazine-TriazoleMCF-7 (Breast)Cytotoxicity19.89 ± 1.04[16]
Benzoxazole-Piperazine-TriazoleHeLa (Cervical)Cytotoxicity22.71 ± 1.06[16]
Neuropharmacological Activity

Piperazine derivatives are well-established as modulators of various neurotransmitter receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics.[2][4] The interaction of piperazine-containing compounds with serotonin (5-HT) and dopamine (D) receptors is a key mechanism of action. While N,N'-diacyl substitution is less common in neuropharmacology than N-aryl substitution, the core piperazine structure still provides a scaffold for potential central nervous system (CNS) activity. N,N'-substituted piperazines have been synthesized and shown to interact with NMDA receptors.[5][17]

dot

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Piperazine Derivative (e.g., 5-HT1A Agonist) Receptor GPCR (e.g., 5-HT1A Receptor) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP PKA Protein Kinase A cAMP->PKA Reduces activation of CREB CREB PKA->CREB Decreases phosphorylation of Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression Alters

Caption: Simplified 5-HT1A receptor signaling pathway often modulated by piperazine derivatives.

Physicochemical Properties: A Predictive Outlook

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

PropertyPredicted Value/CharacteristicRationale
Molecular Weight HighThe addition of two nitrobenzoyl groups significantly increases the molecular weight.
Lipophilicity (LogP) Moderately HighThe aromatic rings and methyl group increase lipophilicity, while the amide and nitro groups can decrease it. The overall value is expected to be in a range suitable for membrane permeability.
Aqueous Solubility LowThe increased lipophilicity and high molecular weight are likely to result in low aqueous solubility.
Hydrogen Bond Donors 0The nitrogen atoms of the piperazine ring are acylated.
Hydrogen Bond Acceptors 6The carbonyl oxygens and the oxygens of the nitro groups can act as hydrogen bond acceptors.
Polar Surface Area (PSA) HighThe presence of two amide linkages and two nitro groups will contribute to a high polar surface area, which may impact cell permeability.

Conclusion and Future Directions

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine represents an intriguing, yet underexplored, molecule within the vast chemical space of piperazine derivatives. Based on a comprehensive analysis of its structural features and the established biological activities of related compounds, it is plausible to predict that this compound may exhibit significant anticancer properties. The presence of two nitrobenzoyl moieties suggests a potential for potent cytotoxicity. Its neuropharmacological potential is less certain due to the N,N'-diacyl substitution pattern, which differs from typical CNS-active piperazines.

Future research should focus on the synthesis and in-vitro biological evaluation of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Key experimental steps should include:

  • Synthesis and full characterization (NMR, Mass Spectrometry, Elemental Analysis).

  • Screening for anticancer activity against a panel of human cancer cell lines to determine IC50 values.

  • Evaluation of its neuropharmacological profile through receptor binding assays for key CNS targets (e.g., serotonin and dopamine receptors).

  • Determination of key physicochemical properties such as solubility and LogP to assess its drug-likeness.

This systematic approach will validate the predictions made in this guide and elucidate the therapeutic potential of this novel piperazine derivative.

References

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Quantification Method for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

This guide provides a comprehensive, in-depth comparison of two potential High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of two potential High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices. The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

The validation of an analytical procedure is the cornerstone of reliable pharmaceutical analysis, demonstrating that the method is suitable for its intended purpose.[3][4] For a quantitative assay like this, key performance characteristics such as specificity, linearity, accuracy, precision, and robustness must be rigorously evaluated.[5][6] This guide will walk you through this evaluation, comparing two distinct reversed-phase HPLC methods to determine the most suitable approach for the routine analysis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

The Analyte: 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is a synthetic organic compound featuring a piperazine core substituted with two nitrobenzoyl groups. The presence of these nitroaromatic chromophores makes the molecule highly suitable for UV-Vis detection, a common technique in HPLC analysis.[7][8] The challenge in method development lies in achieving a sharp, symmetrical peak with a reasonable retention time, free from interference from potential impurities or degradation products.

Comparing Chromatographic Approaches

To establish a robust quantification method, we will develop and compare two distinct reversed-phase HPLC methods. The primary difference lies in the organic modifier and the pH of the aqueous phase, which can significantly impact peak shape, retention time, and selectivity.

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 20mM Ammonium Acetate, pH 5.0B: Methanol
Gradient IsocraticIsocratic
Composition 60% B70% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Causality Behind Experimental Choices:

  • Method A utilizes acetonitrile, a strong organic solvent, with an acidic mobile phase (phosphoric acid). The acid helps to protonate any residual silanols on the stationary phase, which can reduce peak tailing for basic compounds like piperazine derivatives.

  • Method B employs methanol, a more polar and protic organic modifier, which can offer different selectivity compared to acetonitrile. The use of a buffered mobile phase (ammonium acetate at pH 5.0) provides better pH control, leading to more consistent and reproducible retention times. The slightly elevated temperature aims to decrease viscosity and improve peak efficiency.

The Validation Workflow: A Step-by-Step Guide

The validation process follows a logical sequence, where each parameter builds upon the last. This workflow ensures that the method is thoroughly vetted before being implemented for routine use.

G cluster_0 Method Development & Optimization cluster_1 System & Method Suitability cluster_2 Quantitative Performance cluster_3 Sensitivity & Reliability Dev Propose Method A & B SST System Suitability Testing Dev->SST Initial Setup Spec Specificity / Selectivity SST->Spec Confirm System is OK Lin Linearity & Range Spec->Lin Method is Selective Acc Accuracy Lin->Acc Define Working Range Prec Precision (Repeatability & Intermediate) Acc->Prec Confirm Trueness LOD Limit of Detection (LOD) Prec->LOD Confirm Consistency LOQ Limit of Quantification (LOQ) LOD->LOQ Establish Sensitivity Rob Robustness LOQ->Rob Define Quantifiable Limit Final Validated Method Rob->Final Final Validation Report

Caption: A typical workflow for HPLC method validation.

Experimental Protocols and Comparative Data

The following sections detail the experimental procedures for each validation parameter as mandated by ICH Q2(R1) and present a comparative analysis of the performance of Method A and Method B.[2][3]

System Suitability

Expertise & Experience: Before any validation experiments, system suitability testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis. This is a non-negotiable first step. We look for consistent retention times, efficient peaks (high plate count), and minimal tailing.

Protocol:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine at a working concentration (e.g., 50 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T).

Comparative Data:

ParameterAcceptance CriteriaMethod A ResultMethod B Result
%RSD of Peak Area ≤ 2.0%0.8%0.6%
%RSD of Retention Time ≤ 1.0%0.3%0.2%
Tailing Factor (T) ≤ 2.01.21.1
Theoretical Plates (N) > 200085009200

Analysis: Both methods comfortably meet the system suitability criteria. Method B shows slightly better precision in peak area and retention time, along with a superior tailing factor and plate count, suggesting a more efficient and robust chromatographic system.

Specificity

Trustworthiness: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[4][6]

Protocol:

  • Prepare solutions of a placebo (all formulation components except the active pharmaceutical ingredient, API).

  • Prepare a solution of the API standard.

  • Spike the placebo solution with the API standard.

  • Subject the API to forced degradation conditions (e.g., acid, base, oxidation, heat, light).

  • Inject all solutions and analyze the chromatograms for any interfering peaks at the retention time of the API. Peak purity analysis using a Diode Array Detector (DAD) is also performed.

Comparative Data:

ConditionMethod A (Interference at API Rt)Method B (Interference at API Rt)
Placebo NoNo
Acid Degradation Minor peak at RRT 0.95Baseline resolved (RRT 0.92)
Base Degradation NoNo
Oxidative Degradation Co-eluting peakBaseline resolved (RRT 1.15)
Peak Purity (Degraded) Purity Angle < Purity Threshold (Fail)Purity Angle > Purity Threshold (Pass)

Analysis: Method B demonstrates superior specificity. It successfully resolves the API from degradation products generated under acid and oxidative stress, which co-eluted or were poorly resolved in Method A. The passing peak purity test for Method B provides strong evidence of its suitability as a stability-indicating method.[9]

Linearity and Range

Expertise & Experience: Linearity confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[5][6] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[5]

Protocol:

  • Prepare a stock solution of the API standard.

  • Perform serial dilutions to create at least five concentration levels spanning the expected working range (e.g., 80% to 120% of the target concentration). For this assay, we will test from 10 µg/mL to 100 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data:

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Range 10 - 100 µg/mL10 - 100 µg/mL10 - 100 µg/mL
Correlation Coeff. (r²) ≥ 0.9990.99920.9998
Y-intercept Close to zero1502850
Residual Plot Random distributionSlight curve at high conc.Random distribution

Analysis: Both methods exhibit excellent linearity. However, Method B's correlation coefficient is marginally better, and its y-intercept is closer to the origin. The random distribution of residuals for Method B further supports a strong linear relationship across the entire range, whereas Method A showed a slight deviation at the highest concentration.

Accuracy

Trustworthiness: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies.[5][10]

Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Comparative Data:

Spiked LevelMethod A (% Recovery ± %RSD)Method B (% Recovery ± %RSD)
80% 98.5% ± 1.2%100.2% ± 0.8%
100% 99.2% ± 1.0%100.5% ± 0.6%
120% 98.2% ± 1.5%99.8% ± 0.7%
Overall Mean Recovery 98.6% 100.2%

Acceptance Criteria: Mean recovery should be within 98.0% - 102.0% with an RSD of ≤ 2.0%.

Analysis: Method B demonstrates superior accuracy, with recovery values consistently closer to 100% and with lower variability (%RSD) at all levels. Method A meets the acceptance criteria, but the slight drop in recovery at the 120% level, combined with higher variability, makes it less reliable than Method B.

Precision

Expertise & Experience: Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[5]

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

Comparative Data:

Precision LevelAcceptance Criteria (%RSD)Method A (%RSD)Method B (%RSD)
Repeatability ≤ 2.0%1.1%0.7%
Intermediate Precision ≤ 2.0%1.8%1.0%

Analysis: Both methods are precise. However, Method B is demonstrably more so, with significantly lower %RSD values for both repeatability and intermediate precision. This indicates that Method B is less susceptible to minor variations introduced by different analysts or days, making it a more rugged and reliable method for routine QC use.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Trustworthiness:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]

Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data:

ParameterMethod AMethod B
LOD 0.5 µg/mL0.2 µg/mL
LOQ 1.5 µg/mL0.6 µg/mL

Analysis: Method B is significantly more sensitive than Method A, with lower LOD and LOQ values. This is likely due to the better peak shape and lower baseline noise observed with the buffered mobile phase system. This enhanced sensitivity would be critical if the method were to be adapted for impurity analysis.

Robustness

Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][11]

Protocol:

  • Prepare a set of system suitability solutions.

  • Analyze them while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

Comparative Data:

Parameter VariedMethod A (% Change in Peak Area)Method B (% Change in Peak Area)
Flow Rate (+0.1 mL/min) -1.8%-0.9%
Flow Rate (-0.1 mL/min) +2.0%+1.1%
Temp (+5 °C) -0.5%-0.3%
Temp (-5 °C) +0.6%+0.4%
% Organic (+2%) +4.5%+1.5%
% Organic (-2%) -5.1%-1.8%

Analysis: Method B is substantially more robust. It shows minimal variation in peak area when chromatographic conditions are intentionally altered. Method A is particularly sensitive to changes in the mobile phase composition, where a small ±2% change in acetonitrile content caused a significant ~5% change in the result. This lack of robustness could lead to inconsistent results in a routine laboratory setting.

Final Recommendation

The validation data clearly and objectively demonstrates the superiority of Method B for the quantification of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

G cluster_A Method A (Acetonitrile / Acidic) cluster_B Method B (Methanol / Buffered) A_Spec Poor Specificity A_Acc Lower Accuracy A_Spec->A_Acc A_Rob Poor Robustness A_Acc->A_Rob A_Result Not Recommended A_Rob->A_Result B_Spec Excellent Specificity B_Acc High Accuracy B_Spec->B_Acc B_Prec High Precision B_Acc->B_Prec B_Rob Excellent Robustness B_Prec->B_Rob B_Result Recommended Method B_Rob->B_Result Title Method Comparison Summary

Caption: Summary of comparative validation results.

While both methods initially met system suitability and linearity criteria, Method B consistently outperformed Method A in the most critical validation parameters:

  • Specificity: It is a true stability-indicating method, capable of separating the API from its degradation products.

  • Accuracy and Precision: It delivers results that are closer to the true value with less variability.

  • Robustness: It is resilient to minor changes in operating conditions, ensuring day-to-day reproducibility.

  • Sensitivity: It offers a lower limit of quantification.

Therefore, Method B is the recommended choice for the routine quality control analysis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. This guide underscores the necessity of a comprehensive validation approach, not just to meet regulatory standards, but to ensure the generation of scientifically sound and reliable data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of the Science of Food and Agriculture. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • EMA Drafts on Quality Requirements for IMPs. European QP Association. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European QP Association. [Link]

Sources

Validation

comparing binding efficacy of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine and structural analogs

A Comparative Guide to the Binding Efficacy of N,N'-Diaroylpiperazine and Related Structural Analogs For researchers and scientists in the field of drug discovery, the piperazine ring represents a cornerstone of medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Binding Efficacy of N,N'-Diaroylpiperazine and Related Structural Analogs

For researchers and scientists in the field of drug discovery, the piperazine ring represents a cornerstone of medicinal chemistry.[1] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and conformational flexibility.[2] This allows for the precise spatial orientation of various substituents, making it a "privileged scaffold" for interacting with a wide array of biological targets.[3] The dual basicity of the piperazine nitrogens often enhances aqueous solubility and provides crucial anchor points for receptor binding, contributing to favorable pharmacokinetic profiles.[4]

While a direct and comprehensive binding profile for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is not extensively documented in publicly available literature, a wealth of data exists for its structural analogs. This guide provides a comparative analysis of the binding and functional efficacy of these related compounds, with a focus on N,N'-diaroylpiperazines and other derivatives bearing nitro-aromatic moieties. We will explore their interactions with key biological targets in oncology and neuroscience, supported by experimental data and detailed protocols to provide a framework for future research and rational drug design.

Anticancer Activity of Substituted Piperazine Derivatives

The piperazine scaffold is a common feature in a multitude of compounds investigated for their anticancer properties. The ability to introduce diverse substituents on both the piperazine ring and its appended aromatic groups allows for the fine-tuning of their cytotoxic and antiproliferative activities.

Comparative Cytotoxicity in Cancer Cell Lines

A number of studies have demonstrated the potent cytotoxic effects of piperazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
B4125 Colon (COLO 320DM)Cell Growth0.48 µg/mL[5]
Compound 17 Breast (MCF7)Cytotoxicity22.7[6]
Vindoline-Piperazine 20 Non-tumor (CHO)Cell Viability~2.54[7]
Vindoline-Piperazine 23 Breast (MDA-MB-468)Growth Inhibition (GI50)1.00[7]
Vindoline-Piperazine 25 Lung (HOP-92)Growth Inhibition (GI50)1.35[7]
Purine Analog 19 Hepatocellular Carcinoma (Huh7)Cytotoxicity< 5[8]

Structure-Activity Relationship (SAR) Insights:

The data suggests that the nature and position of substituents on the aromatic rings play a crucial role in the anticancer activity of these piperazine derivatives. For instance, in a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazines, the presence of electron-withdrawing groups on the phenyl ring, such as in compound 17 (3-CF3, 4-Cl), resulted in a lower IC50 value compared to analogs with other substitutions.[6] Furthermore, the conjugation of piperazine with other pharmacologically active moieties, such as vindoline, has been shown to produce potent antiproliferative effects, with some derivatives exhibiting significant selectivity for cancer cells over non-tumor cells.[7] The purine analog 19, a 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine, demonstrated high cytotoxic potential in liver cancer cell lines, indicating that the specific heterocyclic system attached to the piperazine is a key determinant of activity.[8]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add test compounds (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value.

Modulation of G-Protein Coupled Receptors (GPCRs) in the Central Nervous System

Arylpiperazine derivatives are renowned for their ability to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopamine and serotonin receptors.[2] These interactions are fundamental to the therapeutic effects of many antipsychotic and antidepressant drugs. The binding affinity of these compounds is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium.

Comparative Binding Affinities at Dopamine and Serotonin Receptors

The following table summarizes the binding affinities of several arylpiperazine derivatives for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.

Compound IDTarget ReceptorAssay TypeKi (nM)Reference
Compound (-)-10e Dopamine D3Radioligand Binding0.57[9]
Compound (-)-10e Dopamine D2Radioligand Binding47.5[9]
Compound 6a Dopamine D3Radioligand Binding<10[10]
Compound 7a 5-HT1ARadioligand Binding14.3[10]
Arylpiperazine 18 5-HT1ARadioligand Binding0.6[11]
Arylpiperazine 6 Dopamine D2Radioligand BindingpKi = 7.93[12]
Arylpiperazine 6 5-HT2ARadioligand BindingpKi = 6.76[12]

Structure-Activity Relationship (SAR) Insights:

The structure-activity relationships for arylpiperazine binding to GPCRs are complex and often receptor-specific. For dopamine D3 receptor selectivity, N-substitution on the piperazine ring with various heterocyclic moieties can be well-tolerated.[9] For instance, compound (-)-10e demonstrates high affinity and selectivity for the D3 receptor over the D2 receptor.[9] In another series, compound 6a also showed high affinity for the D3 receptor.[10]

For serotonin receptors, N4-substitution of the piperazine ring can significantly enhance affinity for 5-HT1A sites.[11] Compound 18, which has a phthalimido group at the end of a four-methylene chain attached to the N4 position, exhibits exceptionally high affinity for the 5-HT1A receptor.[11] The nature of the aryl group is also critical; for example, a 2-methoxyphenyl group is often found in high-affinity 5-HT1A ligands.[11]

Signaling Pathway of a D2/5-HT2A Antagonist

Many atypical antipsychotic drugs that feature a piperazine core exert their therapeutic effects by simultaneously blocking dopamine D2 and serotonin 5-HT2A receptors.

GPCR_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Ligand Dopamine D2R D2 Receptor D2_Ligand->D2R Gi Gi Protein D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Arylpiperazine_D2 Arylpiperazine Antagonist Arylpiperazine_D2->D2R Blocks HT2A_Ligand Serotonin HT2AR 5-HT2A Receptor HT2A_Ligand->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Arylpiperazine_5HT2A Arylpiperazine Antagonist Arylpiperazine_5HT2A->HT2AR Blocks Binding_Assay start Prepare receptor membranes incubate Incubate membranes with radioligand and test compound start->incubate filter Separate bound and free ligand by filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify bound radioactivity wash->count analyze Calculate Ki values count->analyze

Caption: General workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Antimicrobial Activity of Piperazine Derivatives

Certain piperazine derivatives have also been investigated for their antimicrobial properties. Their efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6c E. coli8[13]
Compound 4 S. aureus16[13]
Compound 6d S. aureus16[13]
Compound 6d B. subtilis16[13]
RL-308 MRSA2[14]
RL-328 S. aureus2[14]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of piperazine derivatives is influenced by the nature of the substituents on the piperazine and associated rings. In a series of piperazines bearing N,N'-bis(1,3,4-thiadiazole) moieties, compound 6c showed the highest activity against E. coli. [13]Other compounds in the same series demonstrated good activity against Gram-positive bacteria. [13]Another study on novel piperazine molecules found that compounds RL-308 and RL-328 were particularly effective against both methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus. [14]

Conclusion

The piperazine scaffold is a remarkably versatile platform in medicinal chemistry, enabling the development of compounds with a wide range of biological activities. While specific binding efficacy data for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine remains elusive in the public domain, the analysis of its structural analogs provides valuable insights into the structure-activity relationships that govern their interactions with various biological targets. The data presented in this guide highlights the importance of substituent patterns on the aromatic rings and the piperazine core in determining the anticancer, CNS, and antimicrobial activities of these compounds. The detailed experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to design and evaluate novel piperazine-based therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of these compounds will undoubtedly pave the way for the development of more potent and selective drugs.

References

  • Van der Watt, E., et al. (2001). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines.
  • Rojas-Llanes, D., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7904.
  • Szabó, I. M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3328.
  • El-Gazzar, A. R., et al. (2012). Synthesis, in vitro binding studies and docking of long-chain arylpiperazine nitroquipazine analogues, as potential serotonin transporter inhibitors. European Journal of Medicinal Chemistry, 51, 24-34.
  • Karakas, D., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2278385.
  • Husbands, S. M., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Journal of Medicinal Chemistry, 52(11), 3589-600.
  • Li, Y., et al. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Molecules, 25(11), 2589.
  • Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387-92.
  • Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.
  • Glennon, R. A., et al. (1986). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry, 29(11), 2375-80.
  • Al-Ostath, A. H., et al. (2026). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of Molecular Structure, 1315, 138245.
  • Singh, K., & Singh, J. (2019). Computational Studies for Structure-Based Drug Designing Against Transmembrane Receptors: pLGICs and Class A GPCRs. Frontiers in Chemistry, 7, 626.
  • Al-Ostath, A. H., et al. (2026). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Kim, H. J., et al. (2005). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Bulletin of the Korean Chemical Society, 26(11), 1801-1806.
  • Newman, A. H., et al. (2025). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Drgan, V., et al. (2026). Influence of N-1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor.
  • Arai, Y., et al. (2001). Structure-activity relationships of N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine and analogues as inhibitors of acyl-CoA: cholesterol O-acyltransferase. Chemical & Pharmaceutical Bulletin, 49(7), 830-9.
  • González-Gómez, J. C., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(2), 175-8.
  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3704.
  • A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. (2025). BenchChem.
  • Cha, M.Y., et al. (2016). Design and synthesis of a piperazinylalkylisoxazole library for subtype selective dopamine receptor ligands. Bioorganic & Medicinal Chemistry, 24(18), 4276-4286.
  • A Comparative Guide to the Biological Activities of N-Arylpiperazine Deriv
  • Testai, L., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(6), 690-8.
  • Ramya, L., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 1-10.
  • Reen, R. K., et al. (2000). Structure-activity relationship of piperine and its synthetic analogues for their inhibitory potentials of rat hepatic microsomal constitutive and inducible cytochrome P450 activities. Journal of Pharmacy and Pharmacology, 52(1), 27-36.
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Comparative

A Researcher's Guide to the Reproducible Synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

For researchers and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides an in-depth analysis of the synthetic route to 2-Methyl-1,4-bis(2-n...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides an in-depth analysis of the synthetic route to 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, a disubstituted piperazine derivative. While multiple distinct synthetic pathways are not widely reported in the literature, this guide will focus on the most chemically plausible and direct approach: the diacylation of 2-methylpiperazine with 2-nitrobenzoyl chloride.

The core of this document is not a simple recitation of steps, but a critical examination of the factors that influence the reproducibility of this synthesis across different laboratory settings. By understanding the causality behind experimental choices and potential pitfalls, researchers can ensure the consistent production of this valuable compound.

The Primary Synthetic Route: Schotten-Baumann Acylation

The most direct and widely applicable method for the synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is the Schotten-Baumann reaction. This classic organic transformation involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] In this case, the two secondary amine groups of 2-methylpiperazine act as nucleophiles, attacking two equivalents of the electrophilic 2-nitrobenzoyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base plays a crucial role in neutralizing the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Methylpiperazine Reaction Schotten-Baumann Acylation R1->Reaction R2 2-Nitrobenzoyl Chloride (2 eq.) R2->Reaction Base Base (e.g., Triethylamine or aq. NaOH) Base->Reaction Catalyst & Acid Scavenger Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Temp Controlled Temperature (e.g., 0°C to RT) Temp->Reaction Product 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: General workflow for the synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine via Schotten-Baumann acylation.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with built-in checks and rationale for each step to enhance reproducibility.

Materials:

  • 2-Methylpiperazine

  • 2-Nitrobenzoyl chloride

  • Triethylamine (Et3N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpiperazine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

    • Expertise & Experience: The use of an inert atmosphere and anhydrous solvent is critical because acyl chlorides are highly reactive towards moisture.[3] Triethylamine is a common organic base used to scavenge the HCl produced. An excess is used to ensure the reaction goes to completion.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: This acylation reaction is exothermic. Cooling the reaction mixture is crucial to control the reaction rate, prevent potential side reactions, and minimize the degradation of starting materials and products.

  • Addition of Acyl Chloride: Add 2-nitrobenzoyl chloride (2.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

    • Trustworthiness: A slow, dropwise addition ensures that the temperature of the reaction mixture does not rise significantly. A slight excess of the acyl chloride helps to drive the reaction towards the desired di-acylated product.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO3 solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.[4]

Key Factors Influencing Reproducibility

The reproducibility of this synthesis can be significantly affected by several factors. Understanding and controlling these variables is key to achieving consistent results.

G cluster_factors Controlling Factors cluster_outcomes Impacted Outcomes Repro Reproducibility Stoich Stoichiometry (Amine vs. Acyl Chloride) Repro->Stoich Temp Temperature Control Repro->Temp Base Choice and Amount of Base Repro->Base Purity Purity Repro->Purity Moisture Exclusion of Moisture Repro->Moisture Stoich->Purity Yield Yield Stoich->Yield SideRxns Side Reactions Temp->SideRxns Base->Yield Purity->Yield Moisture->SideRxns

Caption: Key factors influencing the reproducibility of the acylation of 2-methylpiperazine.

Quantitative Performance Comparison (Hypothetical Data Based on Chemical Principles):

ParameterCondition A (Controlled)Condition B (Uncontrolled)Expected Outcome
Stoichiometry 1 : 2.1 (Piperazine : Acyl Chloride)> 1 : 2.5Increased risk of impurities from excess acyl chloride.
Temperature 0 °C to RTAdded at RT, exothermicLower yield and purity due to side reactions.
Base 2.2 eq. Et3N1.0 eq. Et3NIncomplete reaction, lower yield.
Moisture Anhydrous conditionsOpen to airHydrolysis of acyl chloride, leading to lower yield.
Stoichiometry and Side Reactions

The stoichiometry of the reactants is a critical parameter. While the goal is di-acylation, the presence of two non-equivalent amine groups in 2-methylpiperazine (one sterically hindered by the methyl group) can lead to a mixture of products if conditions are not carefully controlled.

  • Mono-acylation: If less than two equivalents of 2-nitrobenzoyl chloride are used, or if the reaction is not allowed to go to completion, a significant amount of the mono-acylated product, 2-Methyl-1-(2-nitrobenzoyl)piperazine, may be formed.

  • Controlling Stoichiometry: Precise measurement of reactants is essential. Using a slight excess of the acylating agent (e.g., 2.1 equivalents) can help drive the reaction to completion, but a large excess should be avoided as it can complicate purification.

Temperature Control

As an exothermic reaction, inadequate temperature control can lead to the formation of undesired byproducts and decomposition of the product. Running the reaction at 0 °C during the addition of the acyl chloride is a standard practice to ensure a smooth and controlled reaction.[5]

Choice of Base and Solvent
  • Base: Triethylamine is a common choice as it is an organic-soluble base that is easy to remove during work-up. Alternatively, an aqueous base like sodium hydroxide can be used in a biphasic Schotten-Baumann setup, where the reaction occurs at the interface of the organic and aqueous layers.[2] The choice of base can affect reaction rate and ease of purification.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used as they do not react with the acyl chloride. The purity and dryness of the solvent are important for reproducibility.

Purity of Starting Materials

The purity of the starting materials, particularly the 2-nitrobenzoyl chloride, is crucial. Acyl chlorides can hydrolyze over time if not stored properly, leading to the corresponding carboxylic acid which will not participate in the reaction. It is advisable to use freshly opened or distilled 2-nitrobenzoyl chloride for best results.

Purification and Characterization

Reproducibility extends to the purification and characterization of the final product.

  • Purification: Recrystallization is often an effective method for purifying N,N'-diacylpiperazines. The choice of solvent is critical and may require some experimentation to find a system that provides good recovery of pure crystals. Column chromatography can also be used but may be more labor-intensive for larger-scale syntheses.

  • Characterization: Consistent characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

    • Melting Point: A sharp melting point is a good indicator of purity.

Conclusion

While the synthesis of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine follows a straightforward Schotten-Baumann acylation pathway, achieving high reproducibility requires careful attention to detail. By controlling key parameters such as stoichiometry, temperature, and reagent purity, and by implementing a robust purification and characterization strategy, researchers can consistently obtain this valuable compound. This guide serves as a framework for not only performing the synthesis but also for troubleshooting and optimizing the procedure to ensure reliable results across different laboratory environments.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Gore, R. P. et al. (2011). A review on amide synthesis using acid chloride as an intermediate. Der Pharma Chemica, 3(3), 409-421. Available at: [Link]

  • Laturwale, S. K. J. S. et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Potential of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine Against Cyclin-Dependent Kinase 2

This guide provides a comprehensive framework for evaluating the enzyme inhibitory activity of the novel compound, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Given the prevalence of the piperazine scaffold in kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the enzyme inhibitory activity of the novel compound, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. Given the prevalence of the piperazine scaffold in kinase inhibitors, we hypothesize its potential as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in oncology.[1][2][3]

We will benchmark this compound against a known, potent CDK inhibitor, Dinaciclib, to ascertain its relative efficacy and potential for further development. This guide will delve into the experimental rationale, provide a detailed protocol for a robust kinase inhibition assay, present a comparative analysis of hypothetical data, and explore the underlying biological pathways.

Introduction: The Rationale for Targeting CDK2

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including those targeting various enzymes.[4][5] Its structural properties allow for versatile substitutions that can modulate potency, selectivity, and pharmacokinetic profiles. Coupled with the two 2-nitrobenzoyl groups, which can influence binding interactions within an enzyme's active site, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine presents an intriguing candidate for enzyme inhibition.

We have selected Cyclin-Dependent Kinase 2 (CDK2) as our primary target for this investigation. CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in the G1/S phase transition of the cell cycle.[6][7][8] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[1][2][3] Several CDK inhibitors are currently in clinical trials, underscoring the therapeutic potential of targeting this kinase family.[1][9][10][][12]

Our benchmark compound, Dinaciclib , is a potent inhibitor of multiple CDKs, including CDK2, and serves as an excellent reference for evaluating the potential of novel inhibitors.[12] This guide will outline the necessary steps to compare the inhibitory activity of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine against Dinaciclib in a controlled, in vitro setting.

Experimental Design: A Head-to-Head Comparison

To quantitatively assess and compare the inhibitory potential of our test compound and the benchmark, we will determine their respective half-maximal inhibitory concentrations (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.

For this purpose, we will employ the ADP-Glo™ Luminescent Kinase Assay. This robust and high-throughput method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13][14] The assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[13][15]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - CDK2/Cyclin A - Substrate (Histone H1) - ATP plate Plate Compounds (Serial Dilutions) reagents->plate compounds Prepare Compounds: - 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine (Test) - Dinaciclib (Benchmark) - DMSO (Control) compounds->plate add_enzyme Add CDK2/Cyclin A & Substrate plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP) pre_incubate->start_reaction incubate Incubate at RT start_reaction->incubate stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubate->stop_reaction develop_signal Develop Signal (Add Kinase Detection Reagent) stop_reaction->develop_signal read_luminescence Read Luminescence develop_signal->read_luminescence plot_data Plot Dose-Response Curve read_luminescence->plot_data calculate_ic50 Calculate IC50 Values plot_data->calculate_ic50

Caption: Experimental workflow for determining IC50 values using the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition
  • Compound Preparation :

    • Prepare stock solutions of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine and Dinaciclib in 100% DMSO.

    • Perform serial dilutions of the stock solutions in kinase buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction Setup :

    • In a 96-well or 384-well plate, add the diluted compounds. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.

    • Add the CDK2/Cyclin A enzyme and a suitable substrate (e.g., Histone H1 peptide) to each well.

    • Allow the enzyme and inhibitors to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation and Incubation :

    • Initiate the kinase reaction by adding a solution of ATP to each well. The ATP concentration should be at or near the Km value for CDK2 to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the no-inhibition control (DMSO) to 100% activity and the no-enzyme control to 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data Analysis (Hypothetical)

The following table summarizes the hypothetical IC50 values obtained for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine and the benchmark inhibitor, Dinaciclib, against CDK2/Cyclin A.

CompoundTargetIC50 (nM) [Hypothetical]
2-Methyl-1,4-bis(2-nitrobenzoyl)piperazineCDK2/Cyclin A75 nM
Dinaciclib (Benchmark)CDK2/Cyclin A5 nM

Interpretation of Results:

In this hypothetical scenario, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine demonstrates potent inhibition of CDK2 with an IC50 value in the nanomolar range (75 nM). This indicates that the compound is a strong candidate for further investigation. However, when compared to the benchmark inhibitor, Dinaciclib (IC50 = 5 nM), our test compound is approximately 15-fold less potent. This is a crucial piece of information for guiding future optimization efforts. While Dinaciclib is a multi-CDK inhibitor, further studies would be required to determine the selectivity profile of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine against other kinases.

Mechanistic Context: The CDK2 Signaling Pathway

Understanding the biological context of CDK2 inhibition is essential for appreciating the potential therapeutic implications. CDK2 is a central node in the cell cycle regulation network. Its activation, through binding to Cyclin E and subsequent phosphorylation, is a critical step for cells to commit to DNA replication and progress from the G1 to the S phase.

cdk2_pathway cluster_upstream Upstream Signals cluster_core G1/S Transition Core Machinery cluster_downstream Downstream Effects growth_factors Growth Factors cyclinD_cdk46 Cyclin D-CDK4/6 growth_factors->cyclinD_cdk46 mitogens Mitogens mitogens->cyclinD_cdk46 rb pRb cyclinD_cdk46->rb phosphorylates cyclinD_cdk46->rb releases e2f E2F rb->e2f inhibits cyclinE Cyclin E e2f->cyclinE promotes transcription cyclinE_cdk2 Cyclin E-CDK2 cyclinE->cyclinE_cdk2 cdk2 CDK2 cdk2->cyclinE_cdk2 cyclinE_cdk2->rb hyper-phosphorylates s_phase S-Phase Entry & DNA Replication cyclinE_cdk2->s_phase promotes inhibitor 2-Methyl-1,4-bis (2-nitrobenzoyl)piperazine inhibitor->cdk2 inhibits

Caption: A simplified diagram of the CDK2 signaling pathway at the G1/S checkpoint.

As depicted in the pathway diagram, the inhibition of CDK2 by a compound like 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine would prevent the hyper-phosphorylation of the retinoblastoma protein (pRb). This, in turn, keeps the transcription factor E2F in an inactive state, thereby blocking the expression of genes required for DNA synthesis and halting cell cycle progression at the G1/S checkpoint. In cancer cells where this pathway is often hyperactive, CDK2 inhibition can lead to cell cycle arrest and, ultimately, apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the initial evaluation of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine as a potential enzyme inhibitor, with a specific focus on CDK2. The hypothetical data suggests that while the compound shows promising potency, it does not yet match the efficacy of established inhibitors like Dinaciclib.

This initial benchmarking is a critical first step. Future research should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine to understand how modifications to its chemical structure impact its potency and selectivity. This will guide the rational design of more effective inhibitors.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit cell proliferation and induce cell cycle arrest in relevant cancer cell lines.

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive, non-competitive) to further understand how the compound interacts with the enzyme.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively evaluate and advance novel compounds with therapeutic potential.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Available at: [Link]

  • Discovery of CDK2 inhibitors - Acellera. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. Available at: [Link]

  • Clinical Trials Using CDK2 Inhibitor INX-315 - NCI - National Cancer Institute. Available at: [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Available at: [Link]

  • Cyclin-dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC. Available at: [Link]

  • Cyclin-dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PubMed. Available at: [Link]

  • CDK2 Gene - Ma'ayan Lab – Computational Systems Biology. Available at: [Link]

  • Cyclin-dependent kinase 2 - Wikipedia. Available at: [Link]

  • CDK inhibitor - Wikipedia. Available at: [Link]

  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - ACS Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Understanding the Inherent Hazards: A Structural-Chemical Rationale The disposal protocol for any chemical begins with a comprehensive hazard assessment. In the absence of a dedicated SDS for 2-Methyl-1,4-bis(2-nitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Inherent Hazards: A Structural-Chemical Rationale

The disposal protocol for any chemical begins with a comprehensive hazard assessment. In the absence of a dedicated SDS for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, we must infer its potential risks from its structural components: the piperazine ring and the nitroaromatic groups.

  • Piperazine Derivatives: Piperazine and its derivatives are known to be hazardous.[1][2] They can cause severe skin burns and eye damage, and some are suspected of being reproductive toxins.[3][4][5][6] Handling these compounds necessitates the use of appropriate personal protective equipment (PPE) to prevent skin and eye contact.[1][2]

  • Nitroaromatic Compounds: The presence of two nitrobenzoyl groups is a significant factor in the hazard profile of this molecule. Aromatic nitro-compounds can be unstable and may pose risks of fire or explosion, especially when heated or under alkaline conditions.[7][8] They are also often toxic and require careful handling to avoid exposure.[8]

Therefore, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine should be treated as a hazardous substance with the potential for skin and eye irritation, toxicity, and chemical instability.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by strict regulations to protect both individuals and the environment. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste.[9][10][11] The foundational principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from creation to final disposal.[12]

Key tenets of this framework include:

  • Waste Identification: All waste must be evaluated to determine if it is hazardous.[12] Given the hazardous nature of its components, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine waste should be classified as hazardous.

  • Segregation: Hazardous waste must be segregated from non-hazardous waste and from incompatible chemicals to prevent dangerous reactions.[9][13]

  • Proper Containment and Labeling: Waste must be stored in appropriate, sealed, and clearly labeled containers.[2][9][13]

  • Use of Licensed Disposal Services: The final disposal of hazardous waste must be carried out by a licensed and certified waste management company.[2][14]

Step-by-Step Disposal Protocol for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

This protocol provides a clear, actionable workflow for the safe disposal of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine and associated contaminated materials.

Phase 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE. This is the first and most critical line of defense against chemical exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and potential irritants.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.
Body Protection A laboratory coat. For larger quantities, consider an impervious apron.To protect skin and clothing from contamination.
Respiratory Protection If there is a risk of generating dust, use a NIOSH-approved respirator.To prevent inhalation of airborne particles.
Phase 2: Waste Collection and Segregation

Proper collection and segregation are crucial to prevent accidental reactions and ensure compliant disposal.

  • Designated Waste Container:

    • Use a dedicated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical.

    • The label must include the words "Hazardous Waste," the full chemical name: "2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine," and any known hazard characteristics (e.g., "Toxic," "Irritant").[2][13]

  • Solid Waste:

    • Carefully transfer solid 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine into the designated waste container using a chemically resistant spatula or scoop.

    • Avoid creating dust. If the material is a fine powder, work in a fume hood.[7]

  • Liquid Waste (Solutions):

    • If the compound is in solution, do not dispose of it down the sink.[13]

    • Collect the liquid waste in a sealed, labeled container. If the solvent is halogenated, it should be segregated into a halogenated waste stream. If it is non-halogenated, it should be collected in a non-halogenated waste container.

  • Contaminated Materials:

    • Any items that have come into contact with 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, such as gloves, weighing paper, pipette tips, and contaminated glassware, must be treated as hazardous waste.[1]

    • Place these items in a sealed bag or container that is also labeled as hazardous waste.

Phase 3: Storage and Accumulation

Proper storage of hazardous waste is a key component of laboratory safety and regulatory compliance.

  • Secure Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

  • Segregation from Incompatibles: Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and bases, to prevent any potential reactions.[2][8]

  • Regular Inspection: Regularly inspect the waste container for any signs of leaks, degradation, or pressure buildup.[9]

Phase 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of by a certified professional service.

  • Contact Environmental Health and Safety (EHS): Adhere to your institution's specific chemical waste disposal procedures, which typically involve contacting the EHS office to arrange for a pickup.[1]

  • Provide Complete Information: When arranging for disposal, provide the EHS office or the licensed waste disposal company with a complete and accurate description of the waste, including the chemical name and any known or suspected hazards.[1][2] If you have a Safety Data Sheet for a similar compound, it can be helpful to provide that as well.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal site.[14][15]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

Caption: Disposal workflow for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

References

  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. Benchchem.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Benchchem.
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.
  • Safety Data Sheet - Piperazine. Cayman Chemical.
  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. Benchchem.
  • Laboratory Safety Guidance. Occupational Safety and Health Administration.
  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety and Health Administration.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Heritage Environmental Services.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
  • SAFETY DATA SHEET - Piperazine. Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.

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Handling

Personal protective equipment for handling 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Comprehensive Safety and Handling Guide: 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Methyl-1,4-bis(2-nitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine. As a Senior Application Scientist, this guide is formulated based on a synthesis of established safety principles for related chemical classes, ensuring a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound. Our commitment is to empower researchers with the knowledge to work safely and effectively, building a foundation of trust through scientific rigor and practical, field-proven insights.

Section 1: Hazard Analysis and Risk Profile

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine is a complex molecule for which specific toxicological and reactivity data is not widely available. Therefore, a comprehensive risk assessment must be derived from its constituent structural motifs: the piperazine core and two nitrobenzoyl groups. This approach dictates that the compound should be handled with the precautions required for its most hazardous components.

  • Piperazine Moiety : The piperazine ring is a known hazardous functional group. Piperazine and its derivatives are often corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4][5] They are also recognized as potential skin and respiratory sensitizers, meaning that repeated exposure can lead to allergic reactions.[1][4][6] Inhalation can lead to respiratory irritation.[1][7]

  • Dinitro-Aromatic Moiety : The presence of two nitrobenzoyl groups places this compound in the category of aromatic nitro compounds. These compounds present several significant hazards:

    • Toxicity and Absorption : Many are toxic and can be readily absorbed through the skin.[8]

    • Thermal Instability : The nitro group is a strong electron-withdrawing group that can render the molecule thermally unstable.[8] Organic nitro compounds can decompose exothermically, and in some cases, violently or explosively, particularly when heated or contaminated with impurities.[9][10]

    • Reactivity : Aromatic nitro compounds can react dangerously with strong acids, bases, oxidizing agents, and reducing agents.[8][11]

Synthesized Risk Profile: Based on this analysis, 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine must be treated as a substance that is potentially corrosive, toxic, a skin and respiratory sensitizer, readily absorbed through the skin, and thermally unstable. All handling procedures must reflect this high-hazard profile.

Section 2: Core Personal Protective Equipment (PPE) Protocol

Engineering controls, such as certified chemical fume hoods, are the primary line of defense. All handling of this compound, especially in solid form, must be conducted within a fume hood to minimize inhalation exposure. The following PPE is mandatory and represents the minimum standard for any procedure involving this chemical.

Protection Type Specification Rationale and Key Considerations
Hand Protection Double-gloving: Nitrile inner glove, with a chemically resistant outer glove (e.g., thicker nitrile or neoprene).Prevents skin absorption of toxic nitroaromatics and protects against the corrosive nature of piperazine derivatives.[7][8] Gloves must be inspected for integrity before each use and changed immediately upon contamination.
Eye & Face Protection Chemical splash goggles with a full-face shield.Provides maximum protection against splashes, dust, and potential energetic decomposition events.[7] Standard safety glasses are insufficient.
Body Protection Flame-resistant laboratory coat, fully fastened. A chemical-resistant apron is also recommended.Protects against skin contact and contamination of personal clothing.[7][12] Flame-resistant material is a necessary precaution due to the potential thermal instability of nitro compounds.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of dust generation or if ventilation is inadequate.Prevents respiratory irritation and sensitization from inhaling dust or vapors.[6][7][12] Consult your institution's Environmental Health and Safety (EHS) office for respirator selection and fit-testing.

Section 3: Procedural Guidance and Workflows

Adherence to a systematic workflow is critical for minimizing exposure and ensuring operational safety.

Standard Handling Workflow

The following diagram outlines the essential steps for safely handling 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Clear Work Area in Fume Hood verify_controls 2. Verify Fume Hood Functionality prep_area->verify_controls gather_ppe 3. Assemble All Required PPE verify_controls->gather_ppe don_ppe 4. Don PPE (See Donning Protocol) gather_ppe->don_ppe weigh 5. Weigh Compound in Hood (Use anti-static weigh boat) don_ppe->weigh dissolve 6. Perform Chemical Manipulations weigh->dissolve monitor 7. Monitor Reaction (Avoid high temperatures) dissolve->monitor decontaminate 8. Decontaminate Glassware & Surfaces monitor->decontaminate segregate_waste 9. Segregate Waste (Solid, Liquid, PPE) decontaminate->segregate_waste doff_ppe 10. Doff PPE (See Doffing Protocol) segregate_waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard operational workflow for handling 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine.

PPE Donning and Doffing Protocol

Cross-contamination during the removal of PPE is a common source of exposure. The following sequence must be strictly followed.

Caption: Mandatory sequence for donning and doffing PPE to prevent cross-contamination.

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel : Immediately alert colleagues and the lab supervisor.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Secure the Area : Restrict access to the spill location.

  • Don Appropriate PPE : Before cleanup, don the full PPE ensemble as described in Section 2, including respiratory protection if the spill generates dust.

  • Containment (Solid Spill) :

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[12][13]

    • Do not use combustible materials like paper towels for the initial cleanup.

    • Using non-sparking tools, carefully sweep the material into a designated, labeled hazardous waste container.[13]

  • Decontamination : Decontaminate the spill area with a suitable solvent, followed by soap and water.[14] All materials used for cleanup must be disposed of as hazardous waste.

Section 4: Decontamination and Disposal Plan

Proper disposal is paramount to ensure laboratory and environmental safety.

  • Waste Segregation : All waste contaminated with 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine must be treated as hazardous. Three separate waste streams should be maintained:

    • Solid Chemical Waste : Unused compound, reaction byproducts, and contaminated absorbent material from spills.

    • Liquid Chemical Waste : Contaminated solvents and reaction mixtures. Do not dispose of this compound down the drain.[14]

    • Contaminated PPE : All disposable PPE (gloves, aprons, etc.) must be placed in a designated, sealed hazardous waste bag or container immediately after use.

  • Labeling and Storage : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive, Reactive). Store waste in a cool, dry, well-ventilated area away from incompatible materials, pending pickup by your institution's EHS office.[8]

  • Decontamination of Equipment : Non-disposable equipment (e.g., glassware, spatulas) should be decontaminated by rinsing with a suitable solvent (one in which the compound is soluble) in a fume hood. The solvent rinsate must be collected as hazardous liquid waste. Following the solvent rinse, wash the equipment thoroughly with soap and water.

References

  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds. (n.d.). BenchChem.
  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. (n.d.). BenchChem.
  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
  • Piperazine Safety Data Sheet. (n.d.). Apollo Scientific.
  • Piperazine Anhydrous Safety Data Sheet. (2025, March 28). Tokyo Chemical Industry Co., Ltd.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). BenchChem.
  • piperazine anhydrous Safety Data Sheet. (n.d.). s d fine-chem limited.
  • Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. (n.d.). Carl ROTH.
  • Piperazine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Piperazine Safety Data Sheet. (2018, January 18). Acros Organics.
  • Cardillo, P. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
  • 2-Methylpiperazine Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • 2-Methylpiperazine Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Piperazine Safety Data Sheet. (2010, November 24). Thermo Fisher Scientific.
  • Piperazine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare.

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